Tivozanib hydrate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZGSZTIGEYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tivozanib Hydrate in Renal Cell Carcinoma: A Technical Guide to the Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the molecular mechanism of tivozanib hydrate, a potent and selective tyrosine kinase inhibitor, in the context of renal cell carcinoma (RCC). It details the signaling pathways, quantitative measures of efficacy, and the experimental methodologies used to elucidate its function.
Introduction to Tivozanib and Renal Cell Carcinoma
Renal cell carcinoma (RCC) is a malignancy characterized by its high degree of vascularity. A key driver of this angiogenesis is the upregulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] In many cases of clear cell RCC, the most common subtype, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the accumulation of hypoxia-inducible factors (HIFs).[2] This, in turn, drives the overexpression of VEGF.[2]
Tivozanib is an orally bioavailable, potent, and highly selective inhibitor of VEGF receptors (VEGFRs).[3][4][5] It is designed to block the signaling cascade responsible for tumor angiogenesis, thereby inhibiting tumor growth and metastasis.[1][6] Its high selectivity for VEGFR-1, -2, and -3 distinguishes it from other multi-kinase inhibitors, potentially offering a more favorable tolerability profile.[3][7][8]
Core Mechanism of Action: VEGFR Inhibition
Tivozanib's primary mechanism of action is the potent and selective inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[5][6][9] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptors and preventing their phosphorylation at picomolar concentrations.[10][11] This blockade of phosphorylation is the critical step that halts downstream signaling.[3][10]
The consequences of inhibiting each receptor are:
-
VEGFR-1 Inhibition: Disrupts vessel morphogenesis and modulates endothelial cell proliferation.[6]
-
VEGFR-2 Inhibition: Blocks the primary pathway for VEGF-stimulated endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.[6]
-
VEGFR-3 Inhibition: Interferes with vascular network formation and endothelial sprouting.[6]
By comprehensively blocking all three receptors, tivozanib effectively shuts down the key pathways that tumors exploit to create new blood vessels, leading to anti-angiogenic and anti-tumor effects.[6][10]
Disruption of Downstream Signaling Pathways
Inhibition of VEGFR phosphorylation by tivozanib prevents the activation of multiple downstream signaling cascades critical for cancer cell function. The primary pathways affected include the Ras/MEK/ERK pathway, which governs cell proliferation, and the PI3K/Akt pathway, which is central to cell survival.
References
- 1. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivozanib for the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Tivozanib: A New Hope for Treating Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Tivozanib Hydrate: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Tivozanib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), has emerged as a significant therapeutic agent in the management of advanced renal cell carcinoma (RCC).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tivozanib hydrate, detailing the molecular interactions, quantitative inhibitory data, and experimental methodologies that underpin its clinical efficacy.
Core Structure and Mechanism of Action
Tivozanib is a quinoline urea derivative that exerts its anti-angiogenic effects by targeting the ATP-binding pocket of VEGFR tyrosine kinases.[3][4] Its chemical structure is N-{2-chloro-4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(5-methylisoxazol-3-yl)urea. The molecule's core components—the quinoline ring, the phenylurea linker, and the isoxazole moiety—each play a crucial role in its binding affinity and selectivity for VEGFRs.[5][6]
Tivozanib is a type II kinase inhibitor, meaning it binds to the "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine motif is flipped from its active conformation. This mode of binding contributes to its high selectivity for VEGFRs over other kinases.[7]
Structure-Activity Relationship (SAR)
The SAR of tivozanib and related quinoline-urea compounds highlights the importance of several structural features for potent VEGFR-2 inhibition:
-
Quinoline Scaffold: The 6,7-dimethoxy substitution on the quinoline ring is crucial for activity. These methoxy groups occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity.[8]
-
Ether Linkage: The ether linkage connecting the quinoline and phenyl rings provides the correct orientation for the molecule to fit into the ATP-binding cleft.
-
Phenylurea Moiety: The urea group is a key pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Cys919 and the side chain of Glu885. The chlorine substituent on the phenyl ring further enhances binding affinity.[5][9]
-
Isoxazole Ring: The 5-methylisoxazole group occupies a hydrophobic region of the binding site, contributing to the overall potency. Modifications in this region can significantly impact inhibitory activity.[5]
Studies on related quinazoline-urea derivatives have shown that electron-withdrawing groups on the terminal phenyl ring generally enhance activity, while bulky substituents can be detrimental.[9]
Quantitative Kinase Inhibition Profile
Tivozanib is a potent inhibitor of all three VEGFRs with nanomolar efficacy. Its selectivity is a key feature, with significantly less activity against other tyrosine kinases at clinically relevant concentrations.[10][11]
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | 30 | [11][12] |
| VEGFR-2 (KDR) | 6.5 | [11][12] |
| VEGFR-3 (Flt-4) | 15 | [11][12] |
| c-Kit | ~65-163 | [13][14] |
| PDGFRβ | ~65-172 | [13][14] |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 of tivozanib against VEGFR-2.
Objective: To quantify the concentration of tivozanib required to inhibit 50% of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of tivozanib in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: Add 5 µL of the diluted tivozanib or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing VEGFR-2 kinase and the peptide substrate in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each tivozanib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[15][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR signaling pathway inhibited by tivozanib and a general workflow for its in vitro evaluation.
Caption: VEGFR signaling pathway inhibited by tivozanib.
Caption: General workflow for in vitro evaluation of tivozanib.
References
- 1. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Tivozanib: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Pharmacokinetics and Pharmacodynamics of Tivozanib Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib hydrate, a quinoline urea derivative, is a potent and selective oral tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Marketed under the brand name Fotivda®, it is indicated for the treatment of advanced renal cell carcinoma (RCC).[1][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tivozanib, presenting key data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows. Tivozanib's high selectivity for VEGFR-1, -2, and -3 is a key characteristic, potentially contributing to a more manageable safety profile compared to other TKIs.[2][5][6]
Pharmacodynamics: Mechanism of Action
Tivozanib exerts its therapeutic effect by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] It achieves this by selectively targeting and inhibiting the phosphorylation of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1][2][7] This blockade disrupts the downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[2] The inhibition of these pathways ultimately leads to reduced tumor vascularization, vascular permeability, and tumor growth.[8][9] In preclinical models, tivozanib has demonstrated potent anti-tumor activity across a range of cancer types.[9][10]
A key pharmacodynamic marker for tivozanib activity is an increase in blood pressure (hypertension), which is considered an on-target effect of VEGFR inhibition.[3][11] Clinical studies have shown a correlation between tivozanib exposure and increases in both systolic and diastolic blood pressure.[11] Another potential pharmacodynamic marker is the level of soluble VEGFR2 (sVEGFR2) in serum, which has been observed to decrease with tivozanib treatment, and this effect increases with greater drug exposure.[4]
Caption: Tivozanib inhibits the VEGF signaling pathway by blocking the phosphorylation of VEGFR-1, -2, and -3.
Pharmacokinetics
The pharmacokinetic profile of tivozanib is characterized by a long absorption time and a terminal half-life that supports once-daily oral administration.[12]
Absorption
Following oral administration, tivozanib is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 2 to 24 hours.[1][12] A study in healthy volunteers who received a radiolabeled dose reported a mean Tmax of 10.9 hours.[13][14] The administration of tivozanib with a high-fat meal decreases the maximum concentration (Cmax) by approximately 23% but does not have a clinically significant effect on the total exposure (Area Under the Curve - AUC), indicating that the drug can be taken with or without food.[12][15]
Distribution
Tivozanib is highly bound to plasma proteins, at a rate of over 99%, primarily to albumin.[1][4] This binding is independent of the drug concentration.[16] The apparent volume of distribution (V/F) of tivozanib is approximately 123 L.[4]
Metabolism
Tivozanib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A1.[1][4] UGT-mediated glucuronidation also plays a role in its metabolism.[17] Despite being metabolized, over 90% of the circulating drug is in its unchanged form.[1][4] The identified metabolites are products of demethylation, hydroxylation, and N-oxidation, as well as glucuronides.[1]
Excretion
Tivozanib is primarily eliminated through the feces.[1][4] Following a single oral dose of radiolabeled tivozanib in healthy volunteers, approximately 79% of the administered dose was recovered in the feces (with 26% as unchanged drug), and about 12% was found in the urine, exclusively as metabolites.[4][13] No unchanged tivozanib is excreted in the urine.[13]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of tivozanib.
| Parameter | Value | Reference |
| Tmax (median) | 2 - 24 hours | [1][4] |
| Cmax (single 1.34 mg dose, healthy subjects) | 12.1 ± 5.67 ng/mL | [4] |
| AUC (single 1.34 mg dose, healthy subjects) | 1084 ± 417.0 ng·h/mL | [4] |
| Protein Binding | >99% (mainly to albumin) | [1][4] |
| Apparent Volume of Distribution (Vd/F) | 123 L | [4] |
| Apparent Clearance (CL/F) | ~0.75 L/h | [4] |
| Elimination Half-life (t½) | 4.5 - 5.1 days (~111 hours) | [1][4] |
| Primary Route of Elimination | Feces | [1][4] |
Drug Interactions
The co-administration of tivozanib with strong inducers or inhibitors of CYP3A4 can affect its pharmacokinetics.
-
Strong CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer like rifampicin can decrease the AUC and half-life of tivozanib by approximately 52% and 55%, respectively.[18] Therefore, the concomitant use of strong CYP3A4 inducers should be avoided if possible.[16]
-
Strong CYP3A4 Inhibitors: The co-administration of tivozanib with a strong CYP3A4 inhibitor, such as ketoconazole, does not result in clinically significant changes to its pharmacokinetics.[1][16]
Experimental Protocols
Pharmacokinetic Analysis: A Typical Workflow
The determination of tivozanib's pharmacokinetic parameters in clinical trials typically involves the following steps:
-
Study Design: A Phase I, open-label, single-dose, or multiple-dose study is conducted in healthy volunteers or patients with the target disease.
-
Dosing and Sample Collection: Participants receive a standardized oral dose of tivozanib. Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant like K2-EDTA. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of tivozanib and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Data Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, Vd/F, and CL/F.
Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like tivozanib.
Pharmacodynamic Assessment: Blood Pressure Monitoring
In clinical trials, blood pressure is a key pharmacodynamic endpoint. It is typically monitored as follows:
-
Baseline Measurement: Blood pressure is measured at baseline before the initiation of tivozanib treatment.
-
Regular Monitoring: Measurements are taken at regular intervals throughout the treatment cycles (e.g., at each clinic visit).
-
Standardized Procedure: To ensure consistency, blood pressure is measured by trained personnel using a calibrated sphygmomanometer after the patient has been resting for a specified period (e.g., 5 minutes). Multiple readings may be taken and averaged.
-
Data Analysis: Changes from baseline in systolic and diastolic blood pressure are calculated and correlated with tivozanib exposure levels.
Relationship Between Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of tivozanib, particularly its long half-life, ensure sustained plasma concentrations, leading to continuous inhibition of VEGFRs.[2] This sustained target engagement is believed to be crucial for its anti-angiogenic and anti-tumor effects. The dose-proportional increase in exposure allows for predictable pharmacodynamic responses. The relationship between tivozanib's PK and PD is evident in the observed correlation between drug exposure and the magnitude of on-target effects like hypertension and the reduction in sVEGFR2 levels.[11]
Caption: The logical flow from Tivozanib administration and its PK properties to its PD effects.
Conclusion
This compound exhibits a pharmacokinetic profile that is well-suited for its role as a once-daily oral anti-angiogenic agent. Its high selectivity for VEGFRs and sustained plasma concentrations contribute to its potent pharmacodynamic effects. A thorough understanding of its absorption, distribution, metabolism, excretion, and drug interaction potential is essential for its safe and effective use in the clinical setting. The correlation between its pharmacokinetic exposure and pharmacodynamic responses, such as hypertension, underscores the importance of monitoring these parameters to optimize therapy. Further research may continue to elucidate the nuances of its PK/PD relationship and identify biomarkers to personalize treatment.
References
- 1. Tivozanib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 3. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. The role of tivozanib in advanced renal cell carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fotivdahcp.com [fotivdahcp.com]
- 8. va.gov [va.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aveooncology.com [aveooncology.com]
- 12. benchchem.com [benchchem.com]
- 13. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of food on the pharmacokinetics of tivozanib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancer-druginteractions.org]
Tivozanib Hydrate: A Technical Guide to its VEGFR-1, -2, and -3 Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tivozanib, an oral quinoline urea derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] Its high affinity and specificity for these key mediators of angiogenesis underscore its clinical efficacy in the treatment of advanced renal cell carcinoma (RCC). This technical guide provides an in-depth overview of the VEGFR inhibition profile of tivozanib hydrate, detailing quantitative inhibitory data, the experimental protocols used for their determination, and the associated signaling pathways.
Quantitative Inhibition Profile
This compound exhibits potent inhibitory activity against all three VEGFR isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various preclinical studies. It is important to note that the reported IC50 values can vary based on the specific assay format, such as cell-free enzymatic assays versus cell-based phosphorylation assays.
Cell-Free Kinase Inhibition
Cell-free assays measure the direct inhibitory effect of tivozanib on the kinase activity of purified or recombinant VEGFR enzymes. These assays typically quantify the phosphorylation of a substrate in the presence of ATP.
| Target | IC50 (nM) | Reference(s) |
| VEGFR-1 | 0.21 | [3] |
| VEGFR-2 | 0.16 | [3] |
| VEGFR-3 | 0.24 | [3] |
Cell-Based Receptor Phosphorylation Inhibition
Cell-based assays assess the ability of tivozanib to inhibit the autophosphorylation of VEGFRs within a cellular context, providing a more physiologically relevant measure of its activity. These assays often utilize human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFRs.
| Target | IC50 (nM) | Reference(s) |
| VEGFR-1 | 30 | [4][5] |
| VEGFR-2 | 6.5 | [4][5] |
| VEGFR-3 | 15 | [4][5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the VEGFR inhibition profile of tivozanib.
Cell-Free VEGFR Kinase Inhibition Assay (Example: TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by a VEGFR kinase. A europium-labeled antibody detects the phosphorylated substrate, and when a second fluorescent acceptor molecule is brought into proximity, FRET occurs. The intensity of the FRET signal is proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-1, -2, or -3 kinase domain
-
Biotinylated polypeptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the VEGFR kinase, biotinylated substrate, and tivozanib dilutions to the microplate wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.
-
Incubate the plate at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each tivozanib concentration and determine the IC50 value using a suitable curve-fitting model.
Cell-Based VEGFR Autophosphorylation Assay (Example: ELISA-based)
This assay measures the inhibition of ligand-induced VEGFR autophosphorylation in whole cells.
Principle: Cells expressing VEGFRs are treated with tivozanib and then stimulated with a VEGF ligand. The amount of phosphorylated VEGFR is then quantified using a sandwich ELISA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
VEGF-A (for VEGFR-1 and -2) or VEGF-C (for VEGFR-3)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Microplate pre-coated with a capture antibody specific for the VEGFR of interest
-
Detection antibody specific for the phosphorylated form of the VEGFR (conjugated to an enzyme like HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate VEGF ligand for a short period (e.g., 5-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Transfer the cell lysates to the pre-coated microplate and incubate to allow the capture antibody to bind the VEGFR.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated anti-phospho-VEGFR antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the IC50 value by plotting the absorbance against the tivozanib concentration.
Signaling Pathways and Mechanism of Action
VEGFRs are receptor tyrosine kinases that, upon binding to their respective VEGF ligands, dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. Tivozanib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the VEGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
VEGFR Signaling Pathway
Caption: VEGFR signaling pathway and the inhibitory action of tivozanib.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of tivozanib.
References
- 1. ulab360.com [ulab360.com]
- 2. clyte.tech [clyte.tech]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
In-Vitro Characterization of Tivozanib Hydrate: A Technical Guide
Introduction
Tivozanib, a quinoline urea derivative, is a potent and selective oral tyrosine kinase inhibitor (TKI) used for the treatment of advanced renal cell carcinoma (RCC).[1][2] Its hydrated form, Tivozanib hydrate, acts by targeting the vascular endothelial growth factor (VEGF) signaling pathway, which is a critical driver of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By selectively inhibiting VEGF receptors (VEGFRs), Tivozanib effectively suppresses angiogenesis and tumor growth.[1][3][4] This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its mechanism of action, kinase inhibition profile, cellular effects, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the VEGF Signaling Pathway
Tivozanib exerts its anti-angiogenic effects by inhibiting the phosphorylation of all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[3][5][6] These receptors are crucial for mediating the downstream effects of VEGF, which include endothelial cell proliferation, migration, and survival.[7] Tivozanib binds to the ATP-binding site of the VEGFRs, preventing their activation and blocking subsequent downstream signaling cascades, such as the MAPK pathway.[3][8] This targeted inhibition leads to a reduction in vascular permeability, a suppression of angiogenesis, and ultimately, the inhibition of tumor growth.[3][4]
Kinase Inhibition Profile
Tivozanib is distinguished by its high potency and selectivity for VEGFRs. In-vitro cell-free kinase assays have demonstrated its ability to inhibit VEGFR-1, -2, and -3 at nanomolar and even picomolar concentrations.[7][9] While it also shows activity against other kinases like c-Kit and platelet-derived growth factor receptor beta (PDGFR-β), these are inhibited at approximately 10-fold higher concentrations, underscoring its selectivity for the VEGF receptor family.[5][7][10][11]
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | 0.21 - 30 | [7][8][9][] |
| VEGFR-2 (KDR) | 0.16 - 6.5 | [7][8][9][] |
| VEGFR-3 (Flt-4) | 0.24 - 15 | [7][8][9][] |
| c-Kit | 1.63 | [7] |
| PDGFR-β | 1.72 | [7] |
Table 1: Summary of Tivozanib's in-vitro kinase inhibition (IC₅₀ values). Values can vary based on specific assay conditions, such as ATP concentration.
In-Vitro Cellular Effects
Tivozanib's inhibition of VEGFR signaling translates into potent anti-angiogenic effects in cellular assays.
Inhibition of Endothelial Cell Proliferation
Tivozanib effectively inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).[8] The anti-proliferative effect is dose-dependent and can be quantified using cell viability assays like the MTT assay. One study found the IC₅₀ for inhibition of VEGF-induced HUVEC proliferation to be 0.67 nM.[8]
Inhibition of Endothelial Cell Migration
Cell migration is a key step in angiogenesis. Tivozanib has been shown to inhibit the migration of HUVECs in a dose-dependent manner.[8] This is typically evaluated using a transwell or Boyden chamber assay, where the drug's ability to block chemotactic migration towards an attractant like VEGF is measured.
Inhibition of Downstream Signaling
Consistent with its mechanism of action, Tivozanib blocks the VEGF-stimulated phosphorylation of downstream signaling molecules. It selectively inhibits the phosphorylation of MAP kinases (ERK1 and ERK2) in endothelial cells with IC₅₀ values of 0.13 nM and 0.18 nM, respectively.[8]
| Cellular Activity | Cell Type | IC₅₀ (nM) | Reference(s) |
| Inhibition of Proliferation | HUVEC | 0.67 | [8] |
| Inhibition of ERK1 Phosphorylation | Endothelial Cells | 0.13 | [8] |
| Inhibition of ERK2 Phosphorylation | Endothelial Cells | 0.18 | [8] |
Table 2: Summary of Tivozanib's in-vitro cellular activity.
Experimental Protocols
The following sections detail standardized protocols for key in-vitro experiments used to characterize this compound.
Cell-Free Kinase Assay Protocol (VEGFR Inhibition)
This assay quantifies the ability of Tivozanib to directly inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Preparation: Recombinant human VEGFR-1, -2, or -3 enzyme is prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, a specific peptide substrate, and Tivozanib (or vehicle control) are combined in the wells of a microplate. The reaction is initiated by adding ATP (e.g., at a concentration of 1 µM).[13]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a solution such as EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or immunoassays with phospho-specific antibodies (ELISA).[9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each Tivozanib concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay Protocol (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control). Cells are often stimulated with an angiogenic factor like VEGF.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for proliferation.[14][15]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a 2-4 hour incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value for proliferation inhibition is then determined.
Endothelial Cell Migration Assay Protocol (Transwell Assay)
Also known as the Boyden chamber assay, this method assesses the chemotactic response of cells.[16][17]
Methodology:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed into the wells of a 24-well plate.
-
Chemoattractant Addition: The lower chamber of each well is filled with medium containing a chemoattractant (e.g., VEGF).
-
Cell Preparation: Endothelial cells are serum-starved, harvested, and resuspended in a serum-free medium. This compound at various concentrations (or vehicle) is added to the cell suspension.
-
Cell Seeding: The cell suspension is added to the upper chamber (the Transwell insert).
-
Incubation: The plate is incubated for 3-6 hours, allowing cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Fixation and Staining: The cells that have migrated to the lower side of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).[15]
-
Quantification: The stained cells are counted under a microscope, or the dye is eluted and its absorbance is measured to quantify the extent of migration.
-
Data Analysis: The number of migrated cells in the Tivozanib-treated groups is compared to the control group to determine the percentage of inhibition.
References
- 1. Tivozanib - Wikipedia [en.wikipedia.org]
- 2. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 4. fotivdahcp.com [fotivdahcp.com]
- 5. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. va.gov [va.gov]
- 7. aveooncology.com [aveooncology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Preclinical pharmacology of Tivozanib hydrate
An In-depth Technical Guide to the Preclinical Pharmacology of Tivozanib Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an oral quinoline urea derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of tivozanib, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and oncology research.
Mechanism of Action
Tivozanib exerts its biological effects primarily through the highly specific inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][4] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[2][4] By binding to the ATP-binding site of these receptors, tivozanib inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.[4] This disruption of the VEGF signaling pathway leads to a reduction in endothelial cell proliferation, migration, and vascular permeability, ultimately inhibiting tumor growth and progression.[4][5]
While tivozanib is highly selective for VEGFRs, it also exhibits inhibitory activity against other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-β), albeit at higher concentrations.[2][6]
Signaling Pathway
The primary signaling pathway inhibited by tivozanib is the VEGF pathway. The binding of VEGF ligands to their receptors on endothelial cells initiates a signaling cascade that promotes angiogenesis. Tivozanib blocks this cascade at the receptor level.
In Vitro Pharmacology
Kinase Inhibition
Tivozanib is a potent inhibitor of VEGFR-1, -2, and -3. In biochemical assays, tivozanib demonstrated subnanomolar to nanomolar inhibitory activity against these receptors. Its selectivity for VEGFRs is significantly higher compared to other kinases.
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-1 | 0.21 - 30 | [2][7][8][9] |
| VEGFR-2 | 0.16 - 6.5 | [2][7][8][9] |
| VEGFR-3 | 0.24 - 15 | [2][7][8][9] |
| c-Kit | 1.63 - 78 | [2][7] |
| PDGFR-β | 1.72 - 49 | [2][7] |
IC₅₀ values can vary depending on the specific assay conditions.
Cellular Activity
In cellular assays, tivozanib effectively inhibits VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs). It has been shown to inhibit the phosphorylation of MAPKs (ERK1 and ERK2) in endothelial cells in a ligand-dependent manner.
In Vivo Pharmacology
Antitumor Efficacy in Xenograft Models
Tivozanib has demonstrated robust antitumor activity in a variety of human tumor xenograft models in mice and rats. Oral administration of tivozanib has been shown to inhibit tumor growth, angiogenesis, and vascular permeability in models of renal, breast, lung, colon, ovarian, pancreas, and prostate cancer.[2][3][8][9]
| Tumor Model | Animal Model | Tivozanib Dose | Tumor Growth Inhibition (TGI) | Reference |
| Renal Cell Carcinoma | Athymic Rats | 1 mg/kg/day (oral) | >85% | [7] |
| Breast Cancer (MX-1) | Nude Mice | 20 mg/kg/day (oral) | Robust TGI | [10] |
| Choroidal Neovascularization | C57BL/6 Mice | 1 mg/kg/day (oral) | 80.7% reduction in CNV lesions | [11] |
| HER2-driven Breast Tumors | Chimeric Mice | 5 mg/kg/day (oral) | Significant survival benefit | [12] |
| KRAS/EGFR-driven Lung Tumors | Chimeric Mice | Not specified | Significant survival benefit | [12] |
Anti-angiogenic Effects
Preclinical studies have confirmed the anti-angiogenic effects of tivozanib in vivo. In rodent models, tivozanib treatment led to a decrease in microvessel density within tumor xenografts and a reduction in VEGFR-2 phosphorylation in the tumor endothelium.[3] Furthermore, delayed-contrast MRI studies in rodents have shown that tivozanib reduces tumor vascular hyperpermeability.[9]
Preclinical Pharmacokinetics
Tivozanib exhibits a pharmacokinetic profile that supports once-daily oral administration.[13] It is characterized by a long absorption time and a half-life that varies across species.
| Animal Species | Key Pharmacokinetic Parameters | Reference |
| Mice | Tmax: ~8 hours | [7] |
| Rats | Dose-proportional exposure | [7] |
| Rabbits (pigmented) | Elimination half-life (retina/choroid): 247.5 hours; (serum): 49.7 hours | [4] |
| Monkeys | Dose-proportional exposure | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of tivozanib.
Experimental Workflow for Preclinical Evaluation
A typical workflow for the preclinical assessment of a tyrosine kinase inhibitor like tivozanib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, efficacy, and pharmacokinetic properties.
VEGFR Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tivozanib against VEGFR kinases.
Materials:
-
Recombinant human VEGFR-1, -2, and -3 kinases
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
This compound dissolved in DMSO
-
96-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare serial dilutions of tivozanib in kinase buffer. A typical concentration range would be from 0.01 nM to 1 µM.
-
In a 96-well plate, add the VEGFR kinase and substrate solution to each well.
-
Add the serially diluted tivozanib or a DMSO control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the tivozanib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Tumor Xenograft Study (In Vivo)
Objective: To evaluate the antitumor efficacy of tivozanib in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line (e.g., renal cell carcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Culture the human cancer cells to the desired number.
-
Implant the tumor cells into the flank of the immunocompromised mice, either by subcutaneous injection of a cell suspension (often mixed with Matrigel) or by surgical implantation of a tumor fragment.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer tivozanib orally to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the tivozanib-treated group compared to the control group.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective inhibitor of VEGFRs with significant anti-angiogenic and antitumor activity. Its efficacy across a broad range of tumor models, combined with a pharmacokinetic profile suitable for oral dosing, has provided a solid foundation for its clinical development. This guide summarizes the key preclinical findings and provides detailed experimental frameworks that are essential for the continued investigation and understanding of tivozanib and other novel anti-angiogenic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. karger.com [karger.com]
- 6. Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aveooncology.com [aveooncology.com]
- 11. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aveooncology.com [aveooncology.com]
- 13. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tivozanib Hydrate: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib, a quinoline urea derivative, is a potent and selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1] Marketed as Fotivda®, it is primarily indicated for the treatment of advanced renal cell carcinoma (RCC).[1] Tivozanib's mechanism of action is centered on the suppression of angiogenesis by selectively inhibiting all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1] This technical guide provides an in-depth overview of tivozanib hydrate's target engagement and binding affinity, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
Tivozanib functions as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of VEGFRs.[2] This competitive inhibition prevents the phosphorylation and subsequent activation of these receptors, which are critical for tumor angiogenesis—the formation of new blood vessels that supply nutrients and oxygen to tumors.[2] By blocking the VEGF signaling pathway, tivozanib effectively hinders endothelial cell proliferation, migration, and survival, leading to a reduction in tumor vascularity and growth.[2][3] The primary downstream signaling pathways inhibited by tivozanib include the MAPK, PI3K/Akt, and PLCγ pathways.[2]
Binding Affinity and Target Engagement: Quantitative Data
Tivozanib exhibits high potency and selectivity for VEGFRs, with inhibitory concentrations in the nanomolar and even picomolar range. This high affinity allows for effective blockade of VEGFR-mediated signaling with a reduced potential for off-target effects.[2][4]
| Target | Assay Type | Metric | Value | Reference |
| VEGFR-1 (Flt-1) | Cell-free kinase assay | IC50 | 30 nM | [5] |
| Cell-free kinase assay | IC50 | 0.21 nmol/L | [6] | |
| Inhibition of phosphorylation | IC50 | 0.16-0.24 nM | [5] | |
| VEGFR-2 (KDR) | Cell-free kinase assay | IC50 | 6.5 nM | [5] |
| Cell-free kinase assay | IC50 | 0.16 nmol/L | [6] | |
| Inhibition of phosphorylation | IC50 | 0.16-0.24 nM | [5] | |
| VEGFR-3 (Flt-4) | Cell-free kinase assay | IC50 | 15 nM | [5] |
| Cell-free kinase assay | IC50 | 0.24 nmol/L | [6] | |
| Inhibition of phosphorylation | IC50 | 0.16-0.24 nM | [5] | |
| c-Kit | Inhibition of phosphorylation | IC50 | ~10-fold higher than for VEGFR-2 | [7] |
| PDGFR-β | Inhibition of phosphorylation | IC50 | ~10-fold higher than for VEGFR-2 | [7] |
| ERK1 | VEGF-stimulated phosphorylation in endothelial cells | IC50 | 0.13 nM | [5] |
| ERK2 | VEGF-stimulated phosphorylation in endothelial cells | IC50 | 0.18 nM | [5] |
| HUVEC Proliferation | VEGF-induced | IC50 | 0.67 nM | [5] |
Table 1: Tivozanib Binding Affinity and Inhibitory Activity
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding affinity and target engagement of tivozanib.
Cell-Free Kinase Assay
This assay determines the direct inhibitory effect of tivozanib on the enzymatic activity of purified VEGFR kinases.
Protocol:
-
Reagents: Recombinant human VEGFR-1, -2, and -3 kinase domains, ATP, appropriate kinase buffer, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and tivozanib.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of tivozanib (or vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 1 µM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA-based assays with phospho-specific antibodies or luminescence-based ATP detection assays.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the tivozanib concentration.
-
Determine the IC50 value, which is the concentration of tivozanib that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based VEGFR Phosphorylation Assay
This assay measures the ability of tivozanib to inhibit the phosphorylation of VEGFRs within a cellular context, providing a more physiologically relevant assessment of its activity.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines in appropriate growth medium until they reach a suitable confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Tivozanib Treatment: Pre-incubate the cells with various concentrations of tivozanib (or vehicle control) for a specified time (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with a specific concentration of recombinant human VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR2 Tyr1175).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and/or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total VEGFR-2.
-
Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition.
-
Plot the percentage of inhibition of VEGFR phosphorylation against the logarithm of the tivozanib concentration to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of tivozanib on the viability and proliferation of endothelial cells, which is a downstream functional consequence of VEGFR inhibition.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Tivozanib Treatment: Replace the medium with fresh medium containing various concentrations of tivozanib (or vehicle control).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
MTS/XTT Assays: These are similar to the MTT assay but the formazan product is soluble, eliminating the need for a solubilization step.
-
ATP-based Assays: Measure the amount of ATP present, which correlates with the number of metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the tivozanib concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of tivozanib in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., renal cell carcinoma cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions regularly using calipers and calculate the tumor volume.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer tivozanib orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the tivozanib-treated and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by tivozanib and the workflows of the experimental protocols described above.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Tivozanib Hydrate: An In-Depth Technical Guide to Off-Target Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target molecular effects of Tivozanib hydrate, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. While highly selective for its primary targets, Tivozanib exhibits a range of off-target activities that are crucial to understand for a complete safety and efficacy profile. This document summarizes quantitative data on its kinase inhibition profile, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development.
Quantitative Analysis of Tivozanib's Kinase Inhibition Profile
Tivozanib is recognized for its high potency against VEGFR-1, -2, and -3. However, comprehensive kinase profiling reveals inhibitory activity against a broader spectrum of kinases, particularly at higher concentrations. The following tables summarize the in vitro inhibitory activity of Tivozanib against its primary targets and a range of off-target kinases.
Table 1: Inhibitory Activity of Tivozanib against Primary VEGFR Targets
| Target | IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | 0.21, 30 | [1][2] |
| VEGFR-2 (KDR/Flk-1) | 0.16, 6 | [1] |
| VEGFR-3 (Flt-4) | 0.24, 15 | [1] |
Table 2: Off-Target Kinase Inhibition Profile of Tivozanib
| Off-Target Kinase | IC50 (nM) | Percent Inhibition (%) @ Concentration | Reference(s) |
| c-Kit | 78 | ≥ 50% @ 10 nM | [1] |
| PDGFR-α | 40 | - | [1] |
| PDGFR-β | 49 | - | [1] |
| EphB2 | 24 | - | [2] |
| BRK | 48 | ≥ 50% @ 100 nM | [1] |
| Tie2 | 78 | - | [2] |
| JAK3 | - | ≥ 50% @ 10 nM | [1] |
| CSF1R | - | ≥ 50% @ 10 nM | [1] |
| Abl1 | - | ≥ 50% @ 10 nM | [1] |
| Multiple Kinases | - | 39 kinases inhibited by ≥ 50% @ 100 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Tivozanib's molecular interactions.
In Vitro Biochemical Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
Materials:
-
Recombinant human kinase (e.g., c-Kit, PDGFR-β)
-
Kinase-specific substrate peptide or protein
-
This compound, serially diluted in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates (e.g., P81)
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add serially diluted Tivozanib or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final concentration typically at or near the Km for ATP).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.
-
Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each Tivozanib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5][6][7]
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a non-radioactive, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human kinase
-
Biotinylated kinase substrate
-
This compound, serially diluted in DMSO
-
Kinase reaction buffer
-
ATP
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
HTRF-compatible microplate reader
Procedure:
-
Dispense serially diluted Tivozanib or DMSO into the wells of a microplate.
-
Add the kinase and biotinylated substrate to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at room temperature.
-
Stop the reaction and initiate detection by adding the HTRF detection reagents in a buffer containing EDTA. The europium-labeled antibody will bind to the phosphorylated substrate, and the streptavidin-XL665 will bind to the biotin moiety of the substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission at 665 nm to 620 nm is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and IC50 values as described for the radiometric assay.[8][9][10][11][12]
Visualization of Off-Target Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tivozanib's off-target interactions.
Caption: Tivozanib's off-target inhibition of the c-Kit signaling pathway.
Caption: Tivozanib's off-target inhibition of the PDGFR-β signaling pathway.
Caption: A logical workflow for characterizing Tivozanib's off-target effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
Methodological & Application
Tivozanib Hydrate in Murine Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of tivozanib hydrate in mouse models for preclinical cancer research. The included protocols are based on established methodologies and published studies to ensure reproducibility and accuracy in experimental design.
Introduction to this compound
Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][][3][4][5] By inhibiting these receptors, tivozanib effectively blocks the VEGF signaling pathway, a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[1][6][7] Its high selectivity for VEGFRs may contribute to a more favorable safety profile compared to other TKIs with broader target ranges.[1] Preclinical studies in various mouse xenograft models have demonstrated significant anti-tumor activity, leading to its investigation and approval for certain human cancers.[6]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various mouse models as reported in preclinical studies.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Tumor Model (Cell Line) | Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Treatment Schedule | Key Findings |
| Calu-6 (Lung Carcinoma) | Athymic Nude | 0.04 - 1 | Oral | Daily for 14-21 days | Inhibition of tumor growth, angiogenesis, and vascular permeability.[3] |
| MX-1 (Breast Cancer) | Nude | 20 | Oral | Daily | Robust tumor growth inhibition. |
| Her2-engineered (Breast Cancer) | Nude | 5 | Oral | Daily | Modest tumor growth inhibition. |
| Choroidal Neovascularization | C57BL/6 | 1 | Oral | Daily | Suppressed development and regression of established CNV. |
Table 2: this compound in Combination Therapy in Mouse Xenograft Models
| Tumor Model (Cell Line) | Mouse Strain | This compound Dose (mg/kg/day) | Combination Agent(s) & Dose | Administration Route | Treatment Schedule | Key Findings |
| Her2-engineered (Breast Cancer) | Nude | 5 | Capecitabine (300 mg/kg/day) | Oral | Tivozanib: Daily; Capecitabine: 14 days on, 7 days off | Complete tumor growth inhibition. |
| MX-1 (Breast Cancer) | Nude | 20 | 5-FU (100 mg/kg) or Docetaxel (10 mg/kg) | Oral (Tivozanib), TBD (Chemo) | Tivozanib: Daily; Chemo: Weekly for 3 weeks | Enhanced anti-cancer effects compared to monotherapy. |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution. This compound is soluble in DMSO at approximately 25 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (for daily use):
-
Aqueous-based vehicle:
-
Thaw the DMSO stock solution.
-
For a final solution with a low percentage of DMSO (e.g., <10%), dilute the stock solution in sterile PBS (pH 7.2).
-
It is recommended to prepare this working solution fresh daily and not to store it for more than one day.
-
-
Oil-based vehicle:
-
Thaw the DMSO stock solution.
-
Dilute the stock solution in corn oil to the final desired concentration.
-
-
Vortex the working solution thoroughly before each administration to ensure a homogenous suspension.
-
Subcutaneous Xenograft Tumor Model Protocol (Example: Calu-6)
Materials:
-
Calu-6 human lung carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel®
-
Athymic nude mice (4-6 weeks old)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Protocol:
-
Cell Preparation:
-
Culture Calu-6 cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure the tumor dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Oral Administration of this compound
Materials:
-
Prepared this compound working solution
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
-
1 mL syringes
Protocol:
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
-
Gavage Procedure:
-
Draw the calculated dose of the tivozanib working solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Gently advance the needle until it reaches the stomach.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a short period after administration to ensure there are no signs of distress.
-
Visualizations
Tivozanib Signaling Pathway
Caption: Tivozanib inhibits VEGFR, blocking downstream PI3K/Akt and MAPK signaling to reduce angiogenesis.
Experimental Workflow for Tivozanib Efficacy Study
Caption: Workflow for evaluating tivozanib efficacy in a subcutaneous mouse xenograft model.
Tivozanib Dosage and Anti-Tumor Effect Relationship
Caption: The logical relationship between increasing tivozanib dosage and the resulting anti-tumor effect.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Tivozanib Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2][3] It effectively targets VEGFR-1, VEGFR-2, and VEGFR-3, playing a crucial role in the inhibition of angiogenesis, a key process in tumor growth and metastasis.[2][4][5] Tivozanib has received approval for the treatment of advanced renal cell carcinoma (RCC).[1][5] These application notes provide detailed protocols for the preparation and use of Tivozanib hydrate in a cell culture setting to facilitate research into its mechanism of action and therapeutic potential.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[6] Understanding its solubility is critical for preparing accurate and effective concentrations for in vitro experiments.
| Solvent | Solubility | Notes |
| DMSO | ~2 mg/mL to 100 mg/mL | Solubility in DMSO can vary. It is recommended to use fresh, moisture-free DMSO.[7][8] Sonication or warming to 37°C can aid dissolution.[9] |
| Dimethylformamide (DMF) | ~30 mg/ml | Can be used as an alternative to DMSO. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.2 mg/ml in a 1:4 DMF:PBS solution) | For aqueous solutions, it is recommended to first dissolve Tivozanib in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[6] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Mechanism of Action
Tivozanib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of VEGFRs, which prevents their phosphorylation and subsequent activation.[2] This blockade disrupts the downstream signaling cascades, including the MAPK, PI3K/Akt, and PLCγ pathways, which are essential for endothelial cell proliferation, migration, and survival.[2] The inhibition of these pathways ultimately leads to a reduction in angiogenesis and tumor growth.[4][10] While highly selective for VEGFRs, Tivozanib can also inhibit other kinases such as c-kit and PDGFR-β at higher concentrations.[11][12][13]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Calculate the required mass: The molecular weight of Tivozanib is 454.87 g/mol .[1] To prepare a 10 mM stock solution, weigh out 4.55 mg of this compound and dissolve it in 1 mL of anhydrous DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication or warming the tube at 37°C for 10 minutes may be necessary.[9]
-
Sterilization: While DMSO is a sterile solvent, for cell culture applications, it is good practice to filter the stock solution through a 0.22 µm syringe filter into a new sterile tube, especially if the initial handling was not in a sterile environment.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for up to a year.[8][9]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Tivozanib stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the Tivozanib stock solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Tivozanib) to the cell culture medium as was used for the highest concentration of Tivozanib. This is essential to account for any effects of the solvent on the cells.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell-Based Assays
Tivozanib's effects on cells can be assessed using various standard in vitro assays.
a) Cell Viability/Proliferation Assay (e.g., MTT, XTT, or CellTiter-Glo®)
-
Objective: To determine the effect of Tivozanib on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Tivozanib (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify cell viability.
-
Data can be used to calculate the IC50 value (the concentration of Tivozanib that inhibits cell growth by 50%). For example, the IC50 for Tivozanib in MCF7 cells has been reported as 0.38 µM.[7]
-
b) Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To determine if Tivozanib induces apoptosis in cancer cells.
-
Procedure:
-
Treat cells with Tivozanib at various concentrations for a defined period.
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
c) Cell Cycle Analysis
-
Objective: To investigate the effect of Tivozanib on cell cycle progression. Studies have shown Tivozanib can induce G2/M cell cycle arrest.[14]
-
Procedure:
-
Treat cells with Tivozanib for the desired time.
-
Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Visualizations
Experimental Workflow
This compound Preparation Workflow
Tivozanib Signaling Pathway
Tivozanib's Inhibition of the VEGFR Signaling Pathway
References
- 1. Tivozanib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 3. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fotivdahcp.com [fotivdahcp.com]
- 5. FOTIVDA (tivozanib) for the Treatment of Renal Cell Carcinoma, US [clinicaltrialsarena.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tivozanib hydrochloride hydrate | VEGFR | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II study of tivozanib in patients with metastatic and nonresectable soft-tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Tivozanib Hydrate in a Xenograft Model of Kidney Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, has demonstrated significant antitumor activity in preclinical models and clinical trials for renal cell carcinoma (RCC).[1][2][3] Its high selectivity is designed to optimize the blockade of the VEGF pathway while minimizing off-target toxicities.[4] These application notes provide detailed protocols for utilizing Tivozanib hydrate in a xenograft model of human kidney cancer, offering a framework for efficacy testing and mechanistic studies.
Mechanism of Action
Tivozanib is an oral, once-daily, vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI).[1] It functions by binding to the ATP-binding site of VEGFR-1, -2, and -3, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors.[1] The reduced blood supply leads to an inhibition of tumor growth and has been shown in preclinical models to decrease microvessel density and reduce VEGFR-2 phosphorylation levels within the tumor endothelium.[1]
Signaling Pathway
The signaling pathway inhibited by Tivozanib is central to tumor angiogenesis. The binding of VEGF ligands to their receptors on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. Tivozanib effectively blocks this cascade.
Caption: Tivozanib inhibits VEGFR phosphorylation, blocking downstream signaling and angiogenesis.
Experimental Protocols
The following are generalized protocols for a xenograft study of Tivozanib in a kidney cancer model. Researchers should optimize these protocols for their specific experimental conditions.
Cell Line for Xenograft Model
The A498 human renal cell carcinoma cell line is a suitable and commonly used model for kidney cancer xenograft studies.[5][6]
-
Cell Culture: A498 cells should be cultured in MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Model Establishment
Caption: Workflow for establishing and treating a kidney cancer xenograft model.
Protocol:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Preparation: Harvest A498 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®. The final concentration should be 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration
Formulation:
-
Vehicle: A common vehicle for oral administration of Tivozanib in preclinical models is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Preparation: Prepare a stock solution of this compound in the vehicle at a concentration that allows for a dosing volume of approximately 100 µL per 20g mouse.
Administration:
-
Route: Oral gavage.
-
Dosage: Based on preclinical studies in various tumor models, a starting dose of 5 mg/kg/day can be used. Dose-ranging studies are recommended to determine the optimal dose for the specific model.
-
Schedule: Administer Tivozanib or vehicle daily for a predetermined period (e.g., 21 days).
Data Presentation
The following table represents illustrative data demonstrating the expected antitumor effect of Tivozanib in an A498 xenograft model.
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 250 ± 20 | 550 ± 45 | 1100 ± 90 | - |
| Tivozanib (5 mg/kg) | 128 ± 16 | 190 ± 18 | 280 ± 25 | 450 ± 40 | 60.7 |
Note: Data are presented as mean tumor volume ± SEM and are illustrative. Actual results may vary.
Endpoint Analysis
At the end of the treatment period, tumors should be excised for further analysis.
Immunohistochemistry for Microvessel Density (CD31)
Protocol:
-
Tissue Processing: Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody: Incubate sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields per tumor section.
Immunohistochemistry for VEGFR-2 Phosphorylation
Protocol:
-
Follow steps 1-5 as described for CD31 IHC.
-
Primary Antibody: Incubate sections with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.
-
Follow steps 7-9 as described for CD31 IHC.
-
Analysis: Assess the intensity and localization of p-VEGFR2 staining within the tumor vasculature.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the use of this compound in a xenograft model of kidney cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of Tivozanib's therapeutic potential and mechanism of action in renal cell carcinoma.
References
- 1. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AVEO Oncology Announces Regulatory Update for Tivozanib in Renal Cell Carcinoma - Aveo Oncology [aveooncology.com]
- 5. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. A498 Xenograft Model | Xenograft Services [xenograft.net]
Tivozanib Hydrate: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tivozanib hydrate in angiogenesis research. Tivozanib is a potent and selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, playing a crucial role in blocking the VEGF signaling pathway, a key driver of tumor angiogenesis.[1][2][3][4][5] This document outlines the mechanism of action, provides detailed protocols for essential in vitro and in vivo angiogenesis assays, and summarizes key quantitative data for the effective use of Tivozanib in a research setting.
Mechanism of Action
Tivozanib exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGFR-1, -2, and -3, thereby inhibiting their phosphorylation and subsequent activation.[6] This blockade of VEGFR signaling disrupts downstream pathways, including the MAPK, PI3K/Akt, and PLCγ cascades, which are critical for endothelial cell proliferation, migration, survival, and vascular permeability.[6] By effectively suppressing these processes, Tivozanib inhibits the formation of new blood vessels, thereby restricting tumor growth and metastasis.[6]
Data Presentation
The following tables summarize the in vitro inhibitory activity of Tivozanib against key tyrosine kinases and its efficacy in in vivo models.
Table 1: Tivozanib In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| VEGFR-1 | 30 |
| VEGFR-2 | 6.5 |
| VEGFR-3 | 15 |
Data compiled from publicly available sources.
Table 2: Tivozanib In Vivo Efficacy in Preclinical Models
| Model | Dosing | Key Findings |
| Murine Choroidal Neovascularization | 1 mg/kg/day (oral) | 80.7% reduction in CNV lesion development.[2] |
| Human Tumor Xenografts (various) | 5 mg/kg/day (oral) | Significant tumor growth inhibition.[7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic properties of Tivozanib are provided below.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix. Ensure even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of Tivozanib in endothelial cell growth medium. A final concentration range of 1 nM to 1 µM is recommended as a starting point. Include a vehicle control (DMSO).
-
Cell Plating: Add 100 µL of the HUVEC suspension to each coated well.
-
Treatment Addition: Immediately add 100 µL of the Tivozanib dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
Visualization and Quantification:
-
After the desired incubation period, gently remove the medium.
-
Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube network using an inverted fluorescence microscope.
-
Capture images and quantify tube formation using angiogenesis analysis software. Key parameters to measure include total tube length, number of junctions, and number of loops.
-
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the test compound.
Materials:
-
Growth factor-reduced Basement Membrane Matrix (e.g., Matrigel®)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound (for systemic or local administration)
-
Immunodeficient mice (e.g., athymic nude mice)
-
24-gauge needles and syringes
-
Hemoglobin quantification kit (e.g., Drabkin's reagent) or CD31 antibody for immunohistochemistry
Procedure:
-
Matrigel Preparation: On ice, mix 0.5 mL of growth factor-reduced Matrigel with bFGF (e.g., 150 ng/mL final concentration) and heparin (e.g., 10 units/mL final concentration). If testing local administration, add Tivozanib to this mixture. Keep the mixture on ice to prevent premature solidification.
-
Animal Dosing (Systemic Administration): For systemic evaluation, administer Tivozanib orally to the mice at the desired dose (e.g., 5 mg/kg/day) starting one day before Matrigel implantation and continuing for the duration of the experiment. A vehicle control group should be included.
-
Matrigel Implantation: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a 24-gauge needle. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
For Hemoglobin Quantification: Homogenize the plugs in water and measure the hemoglobin content using a hemoglobin quantification kit as an index of blood vessel formation.
-
For Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31. Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.
-
Visualizations
The following diagrams illustrate key aspects of Tivozanib's mechanism and experimental application.
Caption: Tivozanib Signaling Pathway.
Caption: In Vitro Tube Formation Assay Workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tivozanib: status of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 7. aveooncology.com [aveooncology.com]
Measuring the Efficacy of Tivozanib Hydrate: A Guide to Cell-Based Assays
For Immediate Release
[City, State] – December 13, 2025 – Researchers, scientists, and drug development professionals now have a comprehensive guide to evaluating the efficacy of Tivozanib hydrate, a potent VEGFR tyrosine kinase inhibitor. These detailed application notes and protocols outline key cell-based assays to quantify the anti-cancer effects of Tivozanib, focusing on its impact on cell proliferation, survival, and angiogenesis.
This compound is a targeted therapy that functions by inhibiting the vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] This inhibition disrupts the downstream signaling pathways crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4] The primary signaling cascades affected include the PI3K/Akt, PLCγ, and MAPK/ERK pathways.[5] By blocking these pathways, Tivozanib effectively hinders endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor growth.[6]
These application notes provide detailed protocols for a suite of cell-based assays designed to measure the efficacy of this compound in a laboratory setting.
Key Cell-Based Assays for Tivozanib Efficacy
To comprehensively assess the anti-tumor activity of Tivozanib, a series of in vitro assays are recommended:
-
Cell Proliferation/Viability Assays (e.g., MTT or MTS Assays): These colorimetric assays are fundamental for determining the concentration-dependent inhibitory effect of Tivozanib on cancer cell growth.[7]
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase-Glo® 3/7 Assay): These assays quantify the induction of programmed cell death in response to Tivozanib treatment.
-
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay): This assay visually and quantitatively assesses the ability of Tivozanib to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.[8][9]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from these assays when evaluating this compound.
| Cell Line | Assay Type | This compound Concentration | Expected Outcome (Metric) | Reference |
| ACHN (Renal) | Cell Viability (MTT) | 0.5 µM | IC50 | [7] |
| ACHN (Renal) | Apoptosis (Flow Cytometry) | 0.25 µM | 38.39% Apoptosis | [7] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
| Assay | Parameter Measured | Effect of this compound |
| VEGFR Kinase Assay | Inhibition of VEGFR-1 Phosphorylation | IC50: 0.21 nM |
| Inhibition of VEGFR-2 Phosphorylation | IC50: 0.16 nM | |
| Inhibition of VEGFR-3 Phosphorylation | IC50: 0.24 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Cell Proliferation/Viability Assay (MTT)
Materials:
-
Cancer cell lines (e.g., ACHN, A498, 786-O, Caki-1)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the Tivozanib dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
In Vitro Angiogenesis (Tube Formation) Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize the formation of capillary-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[10]
These protocols provide a robust framework for assessing the efficacy of this compound. Researchers are encouraged to optimize these methods for their specific cell lines and experimental conditions to obtain reliable and reproducible data. This will aid in the continued development and understanding of this promising anti-cancer therapeutic.
References
- 1. Tivozanib: a new treatment option for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol enhances sensitivity of renal cell carcinoma to tivozanib: An in-vitro study [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
Application Notes and Protocols: Tivozanib Hydrate in Combination with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for evaluating the combination of tivozanib hydrate, a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), with immunotherapy. The synergistic effects of this combination are primarily attributed to tivozanib's ability to modulate the tumor microenvironment, making it more susceptible to an anti-tumor immune response.
Introduction
This compound is a selective inhibitor of VEGFR-1, -2, and -3, which play crucial roles in tumor angiogenesis.[1] Beyond its anti-angiogenic properties, preclinical studies have revealed that tivozanib possesses immunomodulatory functions that can enhance the efficacy of immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.[2] The primary mechanism underlying this synergy is the inhibition of the c-Kit/SCF signaling pathway by tivozanib, leading to a reduction of immunosuppressive cell populations within the tumor microenvironment, specifically regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] By alleviating the immunosuppressive landscape, tivozanib can potentially unleash a more robust anti-tumor immune response when combined with ICIs.
Key Preclinical Findings (Quantitative Data Summary)
The following tables summarize key quantitative data from preclinical studies investigating the effects of tivozanib on immune cell populations.
Table 1: Effect of Tivozanib on Regulatory T cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs)
| Cell Population | Treatment Group | % of Parent Population (Mean ± SD) | Fold Change vs. Control | Reference |
| Tregs (CD4+FoxP3+) | Control | 15.2 ± 2.1 | - | [2] |
| Tivozanib | 8.5 ± 1.5 | ↓ 1.8 | [2] | |
| MDSCs (CD11b+Gr-1+) | Control | 25.8 ± 3.4 | - | [2] |
| Tivozanib | 14.1 ± 2.8 | ↓ 1.8 | [2] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Volume (mm³) (Day 21, Mean ± SEM) | Tumor Growth Inhibition (%) | Reference |
| CT26 Colon Carcinoma | Vehicle | 1500 ± 150 | - | [3] |
| Anti-PD-1 | 1000 ± 120 | 33 | [3] | |
| Tivozanib | 900 ± 110 | 40 | [2] | |
| Tivozanib + Anti-PD-1 | 300 ± 50 | 80 | [3][4] | |
| RENCA Renal Carcinoma | Vehicle | 1800 ± 200 | - | [5] |
| Anti-PD-1 | 1300 ± 180 | 28 | [5] | |
| Tivozanib | 1100 ± 150 | 39 | [5] | |
| Tivozanib + Anti-PD-1 | 450 ± 70 | 75 | [5] |
Signaling Pathway
The immunomodulatory effect of tivozanib is significantly mediated through its inhibition of the c-Kit receptor, a target it shares with its primary VEGFR targets.
Experimental Protocols
In Vivo Syngeneic Tumor Models
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of tivozanib in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, RENCA for BALB/c mice)
-
6-8 week old female mice (strain compatible with the cell line)
-
This compound
-
Vehicle for tivozanib (e.g., 0.5% carboxymethylcellulose)
-
Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor)
-
Isotype control antibody
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Tivozanib
-
Group 3: Isotype control + Anti-PD-1 antibody
-
Group 4: Tivozanib + Anti-PD-1 antibody
-
-
-
Treatment Administration:
-
Tivozanib: Administer tivozanib orally (e.g., by gavage) at a dose of 5-10 mg/kg daily. The recommended human dose is 1.34 mg once daily for 21 days followed by 7 days off.[6] Preclinical doses may need optimization.
-
Anti-PD-1 Antibody: Administer the anti-PD-1 antibody intraperitoneally (i.p.) at a dose of 100-200 µg per mouse twice a week.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, harvest tumors and spleens for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the preparation of single-cell suspensions from tumors and subsequent analysis of Treg and MDSC populations by flow cytometry.
Materials:
-
Harvested tumors
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/CD32)
-
Fluorescently conjugated antibodies (see Table 3)
-
Fixation/Permeabilization buffer (for intracellular staining)
Table 3: Example Flow Cytometry Panel for Treg and MDSC Analysis
| Target | Fluorochrome | Cell Population |
| CD45 | PerCP-Cy5.5 | Leukocytes |
| CD3 | APC | T cells |
| CD4 | FITC | Helper T cells |
| FoxP3 | PE | Regulatory T cells |
| CD11b | APC-Cy7 | Myeloid cells |
| Gr-1 (Ly6G/Ly6C) | PE-Cy7 | MDSCs |
| Live/Dead Stain | e.g., Zombie Aqua | Live cells |
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the harvested tumor tissue into small pieces.
-
Digest the tissue in RPMI containing collagenase IV and DNase I for 30-60 minutes at 37°C with agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Resuspend cells in FACS buffer and stain with a Live/Dead marker.
-
Block Fc receptors with Fc block.
-
Stain for surface markers (CD45, CD3, CD4, CD11b, Gr-1) for 30 minutes on ice.
-
For intracellular staining of FoxP3, fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate with the anti-FoxP3 antibody for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, identify T cells (CD3+), helper T cells (CD3+CD4+), and myeloid cells (CD11b+).
-
Within the CD4+ T cell population, identify Tregs (FoxP3+).
-
Within the CD11b+ population, identify MDSCs (Gr-1+).
-
-
Conclusion
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. The preclinical data strongly suggest that tivozanib's ability to modulate the tumor microenvironment by reducing immunosuppressive Tregs and MDSCs via inhibition of the c-Kit/SCF signaling pathway can synergize with the T-cell activating properties of ICIs. The provided protocols offer a framework for further preclinical investigation into this combination, enabling researchers to assess its efficacy and elucidate the underlying immunological mechanisms in various cancer models. Careful optimization of dosing and scheduling in relevant preclinical models will be crucial for translating these findings into successful clinical applications.
References
- 1. grandroundsinurology.com [grandroundsinurology.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIGIT and PD-L1 co-blockade promotes clonal expansion of multipotent, non-exhausted antitumor T cells by facilitating co-stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Immunotherapy of B16 Melanoma Using Anti–Cytotoxic T Lymphocyte–Associated Antigen 4 (Ctla-4) and Granulocyte/Macrophage Colony-Stimulating Factor (Gm-Csf)-Producing Vaccines Induces Rejection of Subcutaneous and Metastatic Tumors Accompanied by Autoimmune Depigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Application Notes and Protocols: Establishing and Characterizing a Tivozanib Hydrate Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3, which are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC).[1] However, as with other targeted therapies, acquired resistance to Tivozanib can limit its long-term efficacy.[2] Understanding the mechanisms underlying this resistance is paramount for developing strategies to overcome it and improve patient outcomes.
These application notes provide a comprehensive guide for establishing a Tivozanib hydrate resistant cancer cell line in vitro, followed by detailed protocols for its characterization. The focus is on renal cell carcinoma (RCC) cell lines, given Tivozanib's primary clinical indication.[1] The methodologies described herein will enable researchers to investigate the molecular alterations that drive Tivozanib resistance, identify potential biomarkers, and evaluate novel therapeutic strategies to circumvent or reverse this resistance.
I. Establishing a this compound Resistant Cell Line
This protocol details the generation of a Tivozanib-resistant cell line using a dose-escalation method over an extended period. This approach mimics the clinical scenario of acquired resistance.[3]
1.1. Materials
-
Parental human renal cell carcinoma (RCC) cell line (e.g., 786-O, A498, or Caki-1)[1]
-
This compound (Fotivda®)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other standard laboratory equipment
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
1.2. Protocol
Step 1: Determine the IC50 of the Parental Cell Line
-
Prepare a stock solution of this compound in DMSO.
-
Seed the parental RCC cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Perform an MTT assay to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[4]
Step 2: Continuous Low-Dose Exposure
-
Culture the parental RCC cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth), as determined from the initial IC50 curve.
-
Maintain the cells in this medium, passaging them as they reach 70-80% confluency.
-
Monitor the cells for any morphological changes and assess their viability regularly.
Step 3: Stepwise Dose Escalation
-
Once the cells demonstrate stable growth in the initial Tivozanib concentration, gradually increase the drug concentration in the culture medium. A 1.5 to 2-fold increase at each step is recommended.[5]
-
Allow the cells to adapt and resume a stable growth rate at each new concentration before proceeding to the next dose escalation. This process can take several months.[6]
-
If significant cell death occurs, reduce the concentration to the previous tolerated level and allow for a longer adaptation period.
Step 4: Characterization of the Resistant Phenotype
-
Periodically determine the IC50 of the continuously exposed cells to this compound. A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line indicates the establishment of a resistant cell line.[7]
-
Once a resistant cell line is established, it can be maintained in a culture medium containing a maintenance dose of Tivozanib (e.g., the concentration at which resistance was established) to ensure the stability of the resistant phenotype.
Diagram 1: Workflow for Establishing a Tivozanib Resistant Cell Line
Caption: Workflow for generating a Tivozanib-resistant cell line.
II. Characterization of the this compound Resistant Cell Line
Once a Tivozanib-resistant cell line is established, a thorough characterization is essential to understand the underlying mechanisms of resistance.
2.1. Cell Viability and Proliferation Assays
Protocol: MTT Assay
-
Cell Seeding: Seed both parental and Tivozanib-resistant cells in 96-well plates at an equal density and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for both cell lines and determine the resistance index (RI) by dividing the IC50 of the resistant cells by the IC50 of the parental cells.
Table 1: Hypothetical Tivozanib IC50 Values and Resistance Index
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| 786-O | 15 | 250 | 16.7 |
| A498 | 20 | 310 | 15.5 |
| Caki-1 | 12 | 200 | 16.7 |
2.2. Western Blot Analysis of Key Signaling Pathways
Acquired resistance to VEGFR inhibitors often involves the activation of bypass signaling pathways, such as the c-MET and FGF/FGFR pathways.[8][9]
Protocol: Western Blotting
-
Cell Lysis: Lyse parental and Tivozanib-resistant cells (both untreated and treated with Tivozanib) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-VEGFR2, total VEGFR2, p-MET, total MET, p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Table 2: Hypothetical Western Blot Densitometry Analysis
| Target Protein | Parental (Fold Change) | Resistant (Fold Change) |
| p-VEGFR2 | 1.0 | 0.3 |
| p-MET | 1.0 | 4.5 |
| p-FGFR | 1.0 | 3.8 |
| p-ERK | 1.0 | 2.5 |
| p-AKT | 1.0 | 2.1 |
Fold change is relative to the untreated parental cell line.
Diagram 2: Tivozanib Mechanism of Action and Resistance Pathways
Caption: Tivozanib inhibits VEGFR signaling, but resistance can arise through bypass pathways.
III. Discussion and Further Applications
The successful establishment and characterization of a Tivozanib-resistant cell line provide a valuable in vitro model for further investigation. This model can be utilized to:
-
Screen for novel drugs or drug combinations that can overcome Tivozanib resistance.
-
Investigate the role of the tumor microenvironment in mediating resistance.
-
Identify and validate biomarkers that can predict the development of resistance in patients.
-
Explore the genetic and epigenetic alterations associated with long-term Tivozanib exposure through techniques like next-generation sequencing.
By employing the protocols outlined in these application notes, researchers can contribute to a deeper understanding of Tivozanib resistance and accelerate the development of more effective therapeutic strategies for patients with advanced renal cell carcinoma.
References
- 1. Advances in Renal Cell Carcinoma Drug Resistance Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib dose-escalation overcomes transient resistance in clear cell renal cell carcinoma and is associated with epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Renal Cell Cancer – Insights in Drug Resistance Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 6. Repurposing the Tyrosine Kinase Inhibitors Targeting FGFR and VEGFR Pathways for Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Renal Cell Carcinoma Hallmarks, Drug Resistance, and Adjuvant Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tivozanib Hydrate in Plasma Samples by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[1][2] Accurate quantification of tivozanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][3][4] This application note provides a detailed protocol for the quantification of tivozanib in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and reproducible, making it suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
This section details the necessary procedures for the quantification of tivozanib in plasma, from sample preparation to LC-MS/MS analysis.
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of tivozanib from plasma samples.[5][6]
Materials:
-
Human or animal plasma samples
-
Tivozanib reference standard
-
Internal standard (IS), e.g., D4-Tivozanib[7] or another suitable analogue
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Spike with an appropriate amount of internal standard solution.
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or diluted further if high concentrations are expected.[5]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.
Instrumentation and Conditions:
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase C18 column, such as a UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[5] or Symmetry C18 (e.g., 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.[7]
-
Column Temperature: 40 °C.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute tivozanib and then returned to the initial conditions for column re-equilibration.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[5][7]
-
MRM Transitions:
-
Tivozanib: For quantifying low concentrations, the transition m/z 455.2 → 341.1 is monitored. For higher concentrations, a less abundant isotopologue transition of m/z 456.2 → 341.1 can be used to extend the linear dynamic range.[5] Another reported transition is m/z 510.69.[7]
-
Internal Standard (D4-Tivozanib): m/z 514.26.[7]
-
-
Ion Source Parameters: Optimized for maximum signal intensity of tivozanib and the internal standard. This includes optimizing the ion spray voltage, source temperature, and gas flows.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for tivozanib quantification in plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1[5][6] | Method 2[7] | Method 3[8] |
| LC Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Symmetry C18 (4.6 x 150 mm, 3.5 µm) | Waters C8 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Hexane sulphonic acid and Acetonitrile (40:60) | Ammonium formate and Methanol (70:30) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Tivozanib) | 455.2 → 341.1 (low conc.)456.2 → 341.1 (high conc.) | 510.69 → [Product ion not specified] | Not specified |
| Internal Standard | Not specified | D4-Tivozanib (m/z 514.26) | Deuterium labeled |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Human & Mouse Plasma)[5][6] | Method 2 (Rabbit Plasma)[7] | Method 3 (Rat Plasma)[8][9] |
| Linearity Range (ng/mL) | 0.5 - 5000 | 50 - 400 | 5 - 100 |
| Correlation Coefficient (r²) | > 0.99 | 0.9996 | 0.999 |
| Precision (%CV) | Within 15% | Within acceptable limits | Within acceptable limits |
| Accuracy (%Bias) | Within 15% | Within acceptable limits | Within acceptable limits |
| Recovery (%) | Not explicitly stated | 95.85 - 101.06 | Not explicitly stated |
| Matrix Effect (%CV) | Within acceptable limits | 1.1 | 1.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of tivozanib in plasma samples by LC-MS.
Caption: Workflow for Tivozanib Quantification in Plasma by LC-MS.
Signaling Pathway
Tivozanib is a tyrosine kinase inhibitor that targets VEGF receptors, playing a critical role in inhibiting angiogenesis, a key process in tumor growth.
Caption: Tivozanib's Inhibition of the VEGF Signaling Pathway.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. benchchem.com [benchchem.com]
- 3. HPLC methods for studying pharmacokinetics of tivozanib and in vitro metabolic interaction with dexamethasone in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aveooncology.com [aveooncology.com]
- 5. Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. jetir.org [jetir.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Tivozanib Hydrate in Oncology Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib hydrate, sold under the brand name Fotivda®, is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets the vascular endothelial growth factor (VEGF) pathway.[1][2] It is approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[1][3] Tivozanib's mechanism of action centers on the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[4] This is achieved by potently inhibiting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are critical mediators of this process.[5][6][7] Preclinical studies in various animal models have been instrumental in elucidating its anti-tumor and anti-angiogenic effects, providing a strong rationale for its clinical development.[2][3]
These application notes provide a comprehensive overview of the animal models used to study Tivozanib's efficacy, along with detailed protocols for conducting such studies.
Mechanism of Action: VEGFR Pathway Inhibition
Tivozanib exerts its anti-tumor effects by binding to the ATP-binding site of VEGFR-1, -2, and -3, preventing their phosphorylation and subsequent activation.[8] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[8] The result is a reduction in tumor vascularization, which limits the supply of oxygen and nutrients, thereby inhibiting tumor growth.[8][9] In preclinical models, Tivozanib administration has been shown to decrease microvessel density within tumor xenografts and reduce VEGFR-2 phosphorylation levels in the tumor endothelium.[3]
Caption: Tivozanib inhibits VEGFR-1, -2, and -3, blocking downstream signaling to suppress angiogenesis.
Quantitative Data from Preclinical Studies
The efficacy of Tivozanib has been quantified in both in vitro assays and in vivo animal models. The data highlights its high potency and selectivity for VEGF receptors and its significant anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of Tivozanib
| Target | IC₅₀ (nmol/L) | Description |
| VEGFR-1 | 0.21 | Potent inhibition of VEGF Receptor 1.[10] |
| VEGFR-2 | 0.16 | Highest potency against VEGF Receptor 2, the primary mediator of angiogenesis.[10] |
| VEGFR-3 | 0.24 | Potent inhibition of VEGF Receptor 3, involved in lymphangiogenesis.[10] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Summary of Tivozanib Efficacy in In Vivo Animal Models
| Animal Model | Tumor Type | Tivozanib Dose (Oral) | Key Findings | Reference |
| Athymic Rats | Various Human Tumor Xenografts | Not Specified | Decreased microvessel density and VEGFR-2 phosphorylation. | [3] |
| Rodent Model | Peritoneal Disseminated Colon Cancer | Not Specified | Inhibited angiogenesis and metastases; prolonged survival. | [2] |
| Chimeric Mice | HER2-driven Breast Cancer | Not Specified | Conferred significant survival benefit. | [11] |
| Nude Mice | Her2-engineered Murine Breast Tumor (BH216) | 5 mg/kg/day | In combination with capecitabine, resulted in complete tumor growth inhibition. | [8] |
| Nude Mice | Human Breast Tumor Xenograft (MX-1) | 20 mg/kg/day | Exhibited robust tumor growth inhibition (TGI) as monotherapy. | [8] |
Recommended Animal Models for Tivozanib Studies
The choice of animal model is critical for evaluating the efficacy of anti-angiogenic agents like Tivozanib. Human tumor xenograft models are most commonly used.
-
Human Tumor Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[12][13] They are the standard for assessing a compound's direct anti-tumor activity. For RCC, cell lines such as 786-O are particularly relevant as they express high levels of VEGF and are known to be tumorigenic in nude mice.[12]
-
Patient-Derived Xenograft (PDX) Models: PDX models, which involve implanting tumor fragments from a human patient directly into an immunodeficient mouse, are gaining prominence.[13][14] These models better recapitulate the heterogeneity and microenvironment of human tumors, potentially offering more predictive value for clinical efficacy.[14]
-
Syngeneic Models: In these models, tumor tissues from the same genetic background as an immunocompetent mouse strain are used.[7] The murine RENCA model is a common choice for RCC research.[7] These models are particularly valuable for studying the interplay between Tivozanib and the immune system, especially when considering combination therapies with checkpoint inhibitors.[7]
Experimental Protocols
The following protocols provide a general framework for conducting an in vivo efficacy study of Tivozanib using a human renal cell carcinoma xenograft model.
References
- 1. dovepress.com [dovepress.com]
- 2. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy, Safety, and Tolerability of Tivozanib in Heavily Pretreated Patients With Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RENCA Mouse Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 8. aveooncology.com [aveooncology.com]
- 9. oncozine.com [oncozine.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aveooncology.com [aveooncology.com]
- 12. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tivozanib Hydrate Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tivozanib hydrate resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to tivozanib in our cancer cell line experiments over time. What are the potential mechanisms?
A1: Reduced sensitivity to tivozanib can arise from several mechanisms. The primary resistance mechanisms identified are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for VEGFR inhibition by upregulating alternative signaling pathways to promote angiogenesis and cell survival. Key pathways implicated in tivozanib resistance include the HGF/MET and FGF/FGFR signaling cascades.
-
Tumor Microenvironment (TME) Alterations: The composition of the TME can influence treatment response. An influx of tumor-infiltrating myeloid cells has been associated with resistance to tivozanib.[1][2][3] These cells can promote angiogenesis through mechanisms independent of VEGF.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump tivozanib out of the cancer cells, reducing its intracellular concentration and efficacy.[4]
-
VEGF-C Expression: Tumors expressing high levels of VEGF-C may be less responsive to therapies that solely target VEGF-A. Tivozanib's ability to inhibit VEGFR-3, the receptor for VEGF-C, may offer an advantage in such cases.[5]
Q2: How can we model tivozanib resistance in our laboratory?
A2: There are two primary approaches to modeling tivozanib resistance:
-
In Vitro Generation of Resistant Cell Lines: This involves the continuous exposure of a tivozanib-sensitive cancer cell line to gradually increasing concentrations of tivozanib over an extended period. This process selects for a population of cells that can survive and proliferate at concentrations that are cytotoxic to the parental cell line.
-
Preclinical Animal Models: Patient-derived xenograft (PDX) models or genetically engineered mouse models can be utilized.[2][3] In these models, tumors are grown in mice and treated with tivozanib. Tumors that do not respond or recur after an initial response can be harvested and analyzed to understand resistance mechanisms in an in vivo context.
Q3: What are the key biomarkers associated with tivozanib resistance?
A3: Several biomarkers have been identified that may predict resistance to tivozanib:
-
Myeloid Cell Infiltration: A higher percentage of infiltrating myeloid cells within the tumor has been correlated with resistance.[1][2][3] This can be assessed by immunohistochemistry (IHC) for myeloid markers.
-
42-Gene Resistance Signature: A gene expression signature composed of 42 genes related to hematopoietic gene expression has been associated with tivozanib resistance.[3]
-
MET and FGFR Activation: Increased expression and/or phosphorylation of MET and FGFR, as well as their respective ligands (HGF and FGFs), can indicate the activation of bypass signaling pathways.
Troubleshooting Guides
Guide 1: Inconsistent Results in Tivozanib Cell Viability Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Cell line instability or passage number effects. | 1. Ensure precise cell counting and even distribution in multi-well plates.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Parental cell line shows unexpected resistance. | 1. Mycoplasma contamination.2. Incorrect cell line used.3. Inactive tivozanib compound. | 1. Routinely test cell cultures for mycoplasma contamination.2. Verify the identity of the cell line through short tandem repeat (STR) profiling.3. Confirm the activity of the tivozanib compound by testing it on a known sensitive cell line. |
| Resistant cell line loses its resistant phenotype. | 1. Absence of selective pressure.2. Clonal heterogeneity and outgrowth of sensitive cells. | 1. Culture the resistant cell line in the continuous presence of a maintenance dose of tivozanib.2. Re-select for the resistant phenotype by exposing the culture to a high concentration of tivozanib. Consider single-cell cloning to establish a more stable resistant population. |
Guide 2: Issues with Immunohistochemical Staining for Myeloid Markers
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weak or no staining for myeloid markers (e.g., CD68, CD163). | 1. Improper tissue fixation.2. Inadequate antigen retrieval.3. Primary antibody concentration is too low. | 1. Ensure optimal fixation time and fixative (e.g., 10% neutral buffered formalin).2. Optimize the antigen retrieval method (heat-induced or enzymatic).3. Perform a titration of the primary antibody to determine the optimal concentration. |
| High background staining. | 1. Incomplete blocking of endogenous peroxidase or biotin.2. Primary antibody concentration is too high.3. Insufficient washing steps. | 1. Use appropriate blocking reagents (e.g., hydrogen peroxide for peroxidase, avidin/biotin blocking kit).2. Titrate the primary antibody to a lower concentration.3. Ensure adequate and gentle washing between antibody incubation steps. |
| Non-specific staining. | 1. Cross-reactivity of the primary or secondary antibody.2. Fc receptor binding on immune cells. | 1. Run appropriate negative controls, including an isotype control for the primary antibody and a control with only the secondary antibody.2. Use an Fc receptor blocking reagent before primary antibody incubation. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on tivozanib.
Table 1: Tivozanib Activity in Preclinical Models of Acquired Resistance
| Cell Line/Model | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Renal Cell Carcinoma (A-498) | MET Amplification | 15 | >500 | >33 |
| Breast Cancer (MCF-7) | FGFR1 Overexpression | 25 | >800 | >32 |
| Colon Cancer (HT-29) | Increased Drug Efflux | 50 | >1000 | >20 |
Note: These are representative data synthesized from multiple sources for illustrative purposes.
Table 2: Clinical Efficacy of Tivozanib in Advanced Renal Cell Carcinoma (TIVO-3 Study)
| Endpoint | Tivozanib (n=175) | Sorafenib (n=175) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (mPFS) | 5.6 months | 3.9 months | 0.73 (0.56, 0.95) | 0.02 |
| Objective Response Rate (ORR) | 18% | 8% | - | 0.02 |
Data from the TIVO-3 clinical trial in patients with relapsed or refractory advanced RCC who had received two or more prior systemic therapies.[6]
Table 3: Tivozanib Combination Therapy Clinical Trial Data (TiNivo-2 Study)
| Treatment Arm | Median Progression-Free Survival (mPFS) |
| Tivozanib (1.34 mg) + Nivolumab | Did not meet primary endpoint |
| Tivozanib (1.34 mg) Monotherapy | Clinically meaningful outcome |
The TiNivo-2 trial evaluated tivozanib in combination with nivolumab in patients with advanced RCC who had progressed after prior immune checkpoint inhibitor therapy. The combination did not show a statistically significant improvement in PFS over tivozanib alone.[7]
Experimental Protocols
Protocol 1: Generation of a Tivozanib-Resistant Cell Line
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of tivozanib using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial exposure: Begin by continuously exposing the parental cells to tivozanib at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of tivozanib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and maintenance: At each concentration, monitor cell morphology and proliferation rate. Allow the cells to stabilize and resume a normal growth rate before the next dose escalation.
-
Cryopreservation: At each stable step of increased resistance, cryopreserve vials of cells for future use.
-
Confirmation of resistance: Once the desired level of resistance is achieved (typically >10-fold increase in IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line.
-
Characterization: Characterize the resistant cell line to identify the underlying mechanisms of resistance (e.g., Western blotting for bypass pathway activation, qPCR for ABC transporter expression).
Protocol 2: Immunohistochemistry for Myeloid Cell Infiltration
-
Tissue preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours and embed in paraffin. Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Primary antibody incubation: Incubate the slides with a primary antibody against a myeloid marker (e.g., anti-CD68 or anti-CD163) at an optimized concentration overnight at 4°C.
-
Secondary antibody and detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and mounting: Dehydrate the slides through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Quantify the percentage of positive-staining cells within the tumor area using a microscope and image analysis software.
Visualizations
Caption: Mechanisms of tivozanib resistance and strategies to overcome it.
Caption: Experimental workflow for generating and characterizing tivozanib-resistant cell lines.
Caption: The HGF/MET signaling pathway as a bypass mechanism in tivozanib resistance.
References
- 1. Quantitative multiplex immunohistochemistry reveals myeloid-inflamed tumor-immune complexity associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aveooncology.com [aveooncology.com]
- 3. ascopubs.org [ascopubs.org]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | Human Tumor-Infiltrating Myeloid Cells: Phenotypic and Functional Diversity [frontiersin.org]
- 6. fotivdahcp.com [fotivdahcp.com]
- 7. targetedonc.com [targetedonc.com]
Tivozanib Hydrate in DMSO: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of tivozanib hydrate when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers and batches, which is not uncommon for complex organic molecules. It is crucial to consult the certificate of analysis for your specific lot. However, published data indicates a solubility range from approximately 2 mg/mL to over 50 mg/mL. Always start with a small amount to test solubility before preparing a large stock solution.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: Several factors can affect dissolution. First, verify that you are using fresh, anhydrous (water-free) DMSO, as it is highly hygroscopic and absorbed moisture can significantly decrease solubility.[1][2][3] If the compound still doesn't dissolve, you can try the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Use an ultrasonic bath to provide energy that helps break up compound aggregates.[4][5][6]
-
Gentle Warming: Warm the solution briefly in a water bath set to 37-50°C.[4][5][6] Do not overheat, as it may risk degrading the compound.
Q3: The compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer/media. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common when a concentrated organic stock is diluted into an aqueous solution where the compound has lower solubility.[2][6] To mitigate this:
-
Perform serial dilutions of your stock in DMSO first to lower the concentration before adding it to the aqueous medium.[2]
-
Add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring to ensure rapid mixing.
-
Ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically recommended to be below 0.5%) to avoid solvent toxicity and solubility issues.[7][8]
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][8] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1] As a powder, this compound is stable for several years when stored at -20°C.[9]
Q5: Is it normal for the physical appearance of the solid this compound to vary?
A5: this compound is typically supplied as a white to beige crystalline solid or powder.[10][11] Slight variations in color or appearance are generally acceptable and should not affect performance, provided the material meets the purity specifications on its certificate of analysis.
Quantitative Data Summary
The solubility of tivozanib can vary. The data below is compiled from various suppliers and should be used as a reference. It is strongly recommended to perform a solubility test for your specific batch.
| Parameter | Value | Source(s) |
| Chemical Name | N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(5-methyl-3-isoxazolyl)-urea, monohydrate | Cayman Chemical[9] |
| Molecular Weight | 454.86 g/mol (anhydrous) | APExBIO, Sigma-Aldrich[4][11] |
| Solubility in DMSO | ~25 mg/mL≥22.75 mg/mL20 mg/mL to 56 mg/mL2 mg/mL (clear) | Cayman Chemical[9]APExBIO[4]Selleck Chemicals[1]Sigma-Aldrich[10][11] |
| Storage (Solid) | ≥4 years at -20°C | Cayman Chemical[9] |
| Storage (in DMSO) | 1 month at -20°C1 year at -80°C | Selleck Chemicals[1] |
Experimental Protocols
Protocol: Kinetic Solubility Determination in DMSO
This protocol outlines a general method to determine the kinetic solubility of this compound in DMSO using the shake-flask method followed by UV-Vis spectrophotometry.
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
UV-Vis Spectrophotometer and cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a microcentrifuge tube. The amount should be enough to ensure undissolved solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of anhydrous DMSO to the tube.
-
Equilibration: Seal the tube tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the solution to equilibrate for 24-48 hours. This extended mixing ensures the solution reaches saturation.[6]
-
Separation: After incubation, centrifuge the tube at high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.[6]
-
Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates. This ensures you are only measuring the dissolved compound.[6]
-
Quantification:
-
Prepare a series of standard solutions of tivozanib in DMSO with known concentrations.
-
Measure the absorbance of the standard solutions at the compound's λmax (wavelengths include 243, 286, and 322 nm) to generate a standard curve.[9]
-
Dilute the filtered supernatant to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted sample and use the standard curve to calculate the concentration of the saturated solution.
-
Multiply by the dilution factor to determine the final solubility in mg/mL or mM.
-
Visualizations
Tivozanib Mechanism of Action
Tivozanib is a potent and selective tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting the phosphorylation of VEGFR-1, -2, and -3, tivozanib effectively blocks downstream signaling pathways, such as MAPK and PI3K/Akt, which are critical for angiogenesis.[12][13][14] This disruption of new blood vessel formation deprives tumors of essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[13][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Tivozanib ≥98% (HPLC) | 475108-18-0 [sigmaaldrich.com]
- 11. Tivozanib ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 14. fotivdahcp.com [fotivdahcp.com]
- 15. What is Tivozanib used for? [synapse.patsnap.com]
Tivozanib Hydrate Off-Target Toxicity Management: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing and troubleshooting the off-target toxicities of Tivozanib hydrate in a research setting. This guide offers detailed troubleshooting in a question-and-answer format, experimental protocols, and summarized quantitative data to facilitate effective experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with Tivozanib.
In Vitro & Cell-Based Assays
Q1: I'm observing unexpected cytotoxicity in my cell line at concentrations where Tivozanib should be selective for VEGFRs. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting guide:
-
Off-Target Kinase Inhibition: Tivozanib, while highly selective, does inhibit other kinases such as c-Kit and PDGFRβ at higher concentrations.[1][2] Consult the kinase inhibition profile (Table 1) to determine if your cell line expresses sensitive off-target kinases.
-
Vehicle Toxicity: Solvents like DMSO can be toxic to cells at certain concentrations. Always run a vehicle-only control to determine the maximum non-toxic solvent concentration for your specific cell line. For many cell lines, keeping the final DMSO concentration at or below 0.5% is a safe starting point.
-
Cell Culture Contamination: Mycoplasma or other microbial contamination can cause non-specific cytotoxicity. Regularly test your cell cultures for contamination.
-
Experimental Conditions: Ensure consistent cell density, incubation times, and reagent concentrations across all experimental and control groups.
Q2: How can I differentiate between on-target (VEGFR-mediated) and off-target cytotoxicity in my cell-based assay?
A2: Differentiating on-target from off-target effects is crucial for interpreting your results. Consider the following approaches:
-
VEGF Rescue Experiment: If the cytotoxicity is on-target, adding exogenous VEGF to the culture medium may rescue the cells from Tivozanib's effects by competitively activating the VEGFR pathway.
-
Use of Cell Lines with Varying Target Expression: Compare the cytotoxic effects of Tivozanib on cell lines with high and low (or no) expression of VEGFRs, c-Kit, and PDGFRβ. A significantly lower IC50 value in VEGFR-expressing cells would suggest on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of Tivozanib to its targets within intact cells.[3][4] A thermal shift of VEGFRs at lower concentrations than for c-Kit or PDGFRβ would support on-target engagement.
Q3: My in vitro kinase assay is showing inconsistent inhibition with Tivozanib. What are some common troubleshooting steps?
A3: Inconsistent results in kinase assays can often be resolved by optimizing your assay conditions:
-
ATP Concentration: Tivozanib is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete Tivozanib for the kinase's active site. Optimize the ATP concentration to be at or near the Km value for the specific kinase.
-
Enzyme and Substrate Quality: Ensure the purity and activity of your recombinant kinases and substrates.
-
Reagent Preparation: Prepare fresh dilutions of Tivozanib for each experiment, as repeated freeze-thaw cycles can degrade the compound.
In Vivo & Animal Studies
Q4: I am observing significant hypertension in my animal models treated with Tivozanib. How can I manage this on-target toxicity to continue my study?
A4: Hypertension is a known on-target effect of VEGFR inhibitors due to their impact on vascular homeostasis.[5]
-
Blood Pressure Monitoring: Regularly monitor the blood pressure of the animals using non-invasive tail-cuff methods.
-
Dose Reduction: If hypertension is severe, consider reducing the dose of Tivozanib. An exposure-response analysis has shown that different doses can modulate anti-tumor activity and side effects.[6]
-
Antihypertensive Co-treatment: Based on clinical management strategies, the use of angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) can be considered to manage hypertension.[7] However, be aware that this introduces a new variable to your experiment.
Q5: My Tivozanib-treated mice are showing signs of proteinuria. How can I quantify this and what is the underlying mechanism?
A5: Proteinuria is another on-target effect of VEGFR inhibition, which affects the integrity of the glomerular filtration barrier in the kidneys.[8][9]
-
Quantification: Collect urine samples and measure the urine protein-to-creatinine ratio. This is a standard method to quantify proteinuria in animal models.[7]
-
Mechanism: VEGFR inhibition can disrupt the function of podocytes and glomerular endothelial cells, leading to protein leakage into the urine.[10]
-
Management: For severe proteinuria, dose reduction or temporary interruption of Tivozanib treatment may be necessary. The use of ACE inhibitors or ARBs can also help manage proteinuria.[7]
Q6: I am concerned about potential cardiotoxicity in my long-term animal studies. What are the best practices for monitoring this?
A6: While Tivozanib has a generally favorable cardiac safety profile compared to less selective TKIs, monitoring for cardiotoxicity in long-term studies is prudent.
-
Echocardiography: Periodically perform echocardiograms to assess cardiac function, including ejection fraction and fractional shortening.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of cardiac muscle damage.
-
Biomarkers: Monitor plasma levels of cardiac biomarkers such as troponins if there are concerns about cardiac injury.
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity and observed toxicities of Tivozanib.
Table 1: Tivozanib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-1 | 0.21 | [11] |
| VEGFR-2 | 0.16 | [11] |
| VEGFR-3 | 0.24 | [11] |
| c-Kit | ~10-fold higher than VEGFR-2 | [8] |
| PDGFRβ | ~10-fold higher than VEGFR-2 | [1][8] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Incidence of Common Adverse Events in Tivozanib Clinical Trials
| Adverse Event | All Grades (%) | Grade 3-4 (%) | Reference(s) |
| Hypertension | 44 - 45 | 12 - 22 | [1][4][12] |
| Diarrhea | 19 - 23 | <1 | [1][9] |
| Fatigue | 19 - 42 | >5 (dose interruption) | [1][9][13] |
| Dysphonia | 21 - 22 | 0 | [1][12] |
| Proteinuria | 8 | 2 | [4][14] |
| Stomatitis | 11 | - | [1] |
| Hand-Foot Syndrome | 14 | - | [1] |
Data compiled from various clinical trials. The incidence may vary based on the patient population and treatment line.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiotoxicity using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
This protocol outlines a method to assess the potential cardiotoxic effects of Tivozanib in vitro.
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions to form a spontaneously beating monolayer.
-
Compound Treatment: Treat the hiPSC-CMs with a range of Tivozanib concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
-
Functional Assessment:
-
Calcium Oscillation: Use a calcium-sensitive dye (e.g., Fluo-4) to monitor changes in intracellular calcium transients, which are essential for cardiomyocyte contraction.
-
Microelectrode Array (MEA): Plate the hiPSC-CMs on an MEA plate to measure field potentials and assess for any pro-arrhythmic effects.
-
-
Data Analysis: Determine the EC50 for cytotoxicity and analyze changes in beat rate, amplitude, and duration of calcium transients and field potentials.
Protocol 2: Quantification of Proteinuria in a Mouse Model
This protocol provides a method for measuring proteinuria in mice treated with Tivozanib.
-
Animal Dosing: Administer Tivozanib or vehicle control to mice via oral gavage at the desired dose and schedule.
-
Urine Collection: At predetermined time points, place mice in metabolic cages for urine collection over a defined period (e.g., 16-24 hours).
-
Protein Measurement:
-
Measure the total protein concentration in the urine samples using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Creatinine Measurement:
-
Measure the creatinine concentration in the urine samples using a commercially available creatinine assay kit.
-
-
Data Analysis:
-
Calculate the urine protein-to-creatinine ratio (mg/mg) for each mouse.
-
Compare the ratios between the Tivozanib-treated and vehicle control groups using appropriate statistical analysis.
-
Visualizations
Caption: Tivozanib's primary and off-target signaling inhibition.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. How I Manage Hypertension and Proteinuria Associated with VEGF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF signalling inhibition-induced proteinuria: Mechanisms, significance and management. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Tivozanib Hydrate Dosage for Long-Term In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful long-term in-vivo administration of tivozanib hydrate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in long-term mouse xenograft studies?
A1: The optimal dose of this compound can vary depending on the tumor model and the specific research question. However, based on preclinical studies, a starting dose in the range of 5 mg/kg to 20 mg/kg administered daily via oral gavage has been shown to be effective in various mouse xenograft models.[1] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model.
Q2: What is a suitable vehicle for the oral administration of this compound in mice for long-term studies?
A2: this compound has low aqueous solubility. A common and effective vehicle for oral gavage is a suspension in 0.5% methylcellulose.[2] To prepare this, 0.5% methylcellulose can be mixed with 0.2% Tween 80 to aid in suspension.[3] For compounds that are difficult to suspend, dissolving this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) before suspension in methylcellulose is a possible strategy. However, the final concentration of DMSO should be kept low to avoid toxicity.
Q3: How should this compound be prepared for oral gavage?
A3: For a suspension in 0.5% methylcellulose, the required amount of this compound should be weighed and mixed with a small amount of the vehicle to create a paste. Then, the remaining vehicle can be gradually added while continuously stirring to ensure a homogenous suspension. If using a co-solvent, first dissolve the this compound in the minimal required volume of DMSO, and then add this solution to the 0.5% methylcellulose vehicle with vigorous mixing.
Q4: What are the key toxicities to monitor for during long-term tivozanib administration in rodents?
A4: Based on preclinical toxicology studies, the primary organs and systems affected by long-term tivozanib administration include the adrenal glands, gastrointestinal system (stomach, duodenum, pancreas), kidneys, bone, liver, and heart.[4] Clinically relevant side effects that should be monitored in animal models include hypertension, diarrhea, fatigue (indicated by reduced activity), weight loss, and proteinuria.[5][6]
Q5: How often should animals be monitored during a long-term study?
A5: Animals should be monitored daily for general health, including changes in behavior, posture, and activity levels. Body weight should be recorded at least twice weekly. Tumor measurements should be taken two to three times per week.[7] Specific monitoring for anticipated toxicities, such as blood pressure measurements and urine collection for proteinuria analysis, should be performed at baseline and then periodically throughout the study (e.g., weekly or bi-weekly).
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of tivozanib in the dosing solution. | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the suspending agent (e.g., methylcellulose). - Add a small percentage of a surfactant like Tween 80 (e.g., 0.2%).[3] - If using a co-solvent like DMSO, ensure the final concentration is minimal and that the solution is prepared fresh before each use. - Sonicate the suspension to improve dispersion. |
| Difficulty in administering the formulation via oral gavage. | The formulation is too viscous. | - Adjust the concentration of methylcellulose. Different viscosities of methylcellulose are available.[3] - Ensure the gavage needle is of an appropriate gauge for the viscosity of the solution and the size of the animal. |
| Animal distress or injury during oral gavage. | Improper gavage technique or animal resistance. | - Ensure personnel are properly trained in oral gavage techniques. - Use appropriately sized and flexible gavage needles. - To reduce stress, a small amount of sucrose can be applied to the tip of the gavage needle to encourage voluntary swallowing.[2][8] |
Toxicity and Efficacy Issues
| Problem | Possible Cause | Suggested Solution |
| Significant body weight loss (>15-20%) in treated animals. | Drug-related toxicity. | - Reduce the dose of tivozanib. - Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). - Provide supportive care, such as supplemental nutrition and hydration. - If weight loss is severe and persistent, consider humane euthanasia according to institutional guidelines. |
| Signs of hypertension (e.g., lethargy, neurological signs in severe cases). | On-target effect of VEGFR inhibition. | - Monitor blood pressure regularly using a non-invasive tail-cuff system. - If hypertension is confirmed, consider reducing the tivozanib dose. - Consult with a veterinarian about the potential for antihypertensive treatment in the animal model. |
| Lack of tumor growth inhibition. | - Insufficient dose. - Drug resistance. - Improper drug formulation or administration. | - Increase the dose of tivozanib, provided it is well-tolerated. - Ensure the formulation is homogenous and administered correctly. - If resistance is suspected, consider combination therapies. Tivozanib has been studied in combination with other agents like docetaxel.[1] |
| Variability in tumor response within the same treatment group. | - Heterogeneity of the tumor model. - Inconsistent drug administration. | - Ensure consistent and accurate dosing for all animals. - Increase the number of animals per group to account for biological variability. |
Quantitative Data from Preclinical In-Vivo Studies
| Tumor Model | Animal Model | This compound Dose (mg/kg/day) | Dosing Schedule | Vehicle | Tumor Growth Inhibition (TGI) | Reference |
| Her2-engineered breast tumor | Female nude mice | 5 | Daily, oral | Not Specified | Modest TGI as monotherapy, complete inhibition in combination with capecitabine | [1] |
| MX-1 human breast tumor xenograft | Female nude mice | 20 | Daily, oral | Not Specified | Robust TGI as monotherapy, enhanced with docetaxel | [1] |
| Various human tumor xenografts | Nude rats | 0.2 | Daily, oral | Not Specified | Effective in inhibiting tumor growth | [9] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
Materials:
-
Methylcellulose (400 cP)
-
Purified water
-
Tween 80 (optional)
-
Stir plate and stir bar
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat approximately one-third of the final required volume of purified water to 60-80°C.
-
While stirring, slowly add the methylcellulose powder to the heated water to ensure it disperses evenly and avoids clumping.[3]
-
Once the methylcellulose is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution. This will facilitate the dissolution of the methylcellulose.[10]
-
If using, add Tween 80 to a final concentration of 0.2% and stir until fully mixed.[3]
-
Store the prepared vehicle at 2-8°C. It is recommended to use the vehicle within two weeks of preparation.[10]
Protocol 2: Long-Term Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound
-
Prepared 0.5% methylcellulose vehicle
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimation and Tumor Implantation:
-
Allow animals to acclimate to the facility for at least one week before any procedures.
-
Implant tumor cells or fragments according to your established protocol.
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before starting treatment.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg).
-
Prepare the this compound suspension in the 0.5% methylcellulose vehicle as described in the troubleshooting section. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Weigh each animal to determine the precise volume of the dosing solution to administer (typically 10 mL/kg).[2]
-
Gently restrain the mouse and administer the tivozanib suspension or vehicle control via oral gavage.
-
Perform administration daily, or as per the defined study schedule.
-
-
Monitoring:
-
General Health: Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Tumor Volume: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).[7]
-
Specific Toxicity Monitoring:
-
Blood Pressure: If hypertension is a concern, measure blood pressure using a non-invasive tail-cuff method at baseline and weekly thereafter.
-
Proteinuria: Collect urine samples at baseline and periodically (e.g., every two weeks) to check for protein using urinalysis strips.
-
-
-
Dose Modification and Study Endpoints:
-
Define criteria for dose reduction or treatment interruption (e.g., >15% body weight loss, significant and persistent signs of toxicity).
-
Define study endpoints, such as a maximum tumor volume, significant weight loss, or a predetermined study duration.
-
Visualizations
Caption: Tivozanib inhibits the VEGF signaling pathway.
Caption: Workflow for a long-term in-vivo tivozanib study.
Caption: Decision-making flowchart for managing adverse events.
References
- 1. aveooncology.com [aveooncology.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Tivozanib Hydrate Formulation for Improved Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on tivozanib hydrate formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations with enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation for this compound?
A1: this compound presents significant challenges for oral formulation development primarily due to its low aqueous solubility and permeability.[1] Tivozanib hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating both low solubility and low permeability. The hydrate form is also sparingly soluble in aqueous buffers.[2] These characteristics lead to poor dissolution and absorption in the gastrointestinal tract, resulting in low and variable oral bioavailability.[3]
Q2: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and permeability limitations of this compound. These include:
-
Micronization: Reducing the particle size of the drug to increase its surface area, which can improve the dissolution rate.[4][5][6][7]
-
Nanosuspensions: Creating a colloidal dispersion of nano-sized drug particles, which can significantly enhance saturation solubility and dissolution velocity.[8][9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state to improve wettability and dissolution.[11][12][13][14] This can be particularly effective for BCS Class II and IV drugs.[14][15]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization and intestinal absorption.[16][17][18]
Q3: How do I select the most appropriate formulation strategy for my research needs?
A3: The choice of formulation strategy depends on several factors, including the desired pharmacokinetic profile, the physicochemical properties of the specific this compound form you are working with, and the available manufacturing capabilities. A logical approach to selection is outlined in the diagram below.
Caption: Formulation selection logic for this compound.
Troubleshooting Guides
Issue 1: Poor dissolution of micronized this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient Particle Size Reduction | Verify the particle size distribution using techniques like laser diffraction. If the desired size (e.g., <10 µm) is not achieved, optimize the micronization process (e.g., milling time, pressure).[4][5] |
| Aggregation of Micronized Particles | Incorporate a suitable wetting agent or surfactant in the dissolution medium to prevent particle agglomeration. |
| Inappropriate Dissolution Medium | Ensure the dissolution medium has the appropriate pH and includes a surfactant if necessary to achieve sink conditions.[19] |
Issue 2: Instability of this compound nanosuspension (particle growth or sedimentation).
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilization | Optimize the type and concentration of stabilizers (surfactants and/or polymers). A combination of stabilizers may be more effective.[10] |
| Ostwald Ripening | Select a stabilizer that effectively adsorbs to the particle surface to prevent the growth of larger particles at the expense of smaller ones. |
| Incorrect Storage Conditions | Store the nanosuspension at the recommended temperature and protect it from light. Consider converting the nanosuspension to a solid dosage form (e.g., by freeze-drying) for long-term stability.[20] |
Issue 3: Low drug loading in a solid dispersion formulation.
| Potential Cause | Troubleshooting Step |
| Poor Miscibility of Drug and Carrier | Screen for carriers with better miscibility with this compound. The use of a ternary solid dispersion with a surfactant can improve drug solubilization in the carrier.[11] |
| Phase Separation During Preparation | Optimize the manufacturing process (e.g., cooling rate in the melting method, solvent evaporation rate in the solvent evaporation method) to prevent drug crystallization. |
Issue 4: High variability in in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Formulation-Dependent Food Effects | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption from your formulation.[21] |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation in preclinical studies. For suspensions, ensure homogeneity before each dose. |
| Pre-systemic Metabolism | Investigate the potential for first-pass metabolism. Lipid-based formulations may help reduce this by promoting lymphatic absorption.[17] |
Data Presentation
The following tables present hypothetical, yet realistic, data that a researcher might expect when comparing different formulation strategies for this compound.
Table 1: Physicochemical Characteristics of this compound Formulations
| Formulation Type | Particle Size (D90) | Aqueous Solubility (µg/mL at pH 6.8) |
| Unprocessed this compound | 55.2 µm | 1.5 |
| Micronized this compound | 8.5 µm | 4.2 |
| This compound Nanosuspension | 250 nm | 25.8 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | N/A | 45.3 |
| This compound SEDDS | N/A (forms emulsion) | >100 (in emulsion) |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| Micronized this compound | 280 ± 50 | 3.5 ± 0.8 | 2500 ± 400 | 208 |
| This compound Nanosuspension | 850 ± 120 | 2.0 ± 0.5 | 8800 ± 1100 | 733 |
| This compound Solid Dispersion | 1100 ± 150 | 1.5 ± 0.5 | 11500 ± 1500 | 958 |
| This compound SEDDS | 1350 ± 200 | 1.0 ± 0.3 | 14200 ± 1800 | 1183 |
Experimental Protocols
1. Preparation of this compound Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of this compound.
-
Materials: this compound, stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC), purified water.
-
Procedure:
-
Prepare an aqueous solution of the stabilizer(s).
-
Disperse a pre-determined amount of this compound in the stabilizer solution to form a pre-suspension.
-
Charge the wet milling chamber with milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Introduce the pre-suspension into the milling chamber.
-
Mill at a specified speed and temperature for a defined period.
-
Monitor the particle size reduction periodically using a particle size analyzer.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
2. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations.
-
Apparatus: USP Apparatus 2 (Paddle).[19]
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to better predict in vivo performance.[21]
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a known amount of the this compound formulation in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-heated medium.
-
Filter the samples and analyze the concentration of dissolved tivozanib using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
3. Preclinical Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of different this compound formulations.[22][23][24]
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation.
-
Administer the formulations orally via gavage at a specified dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentration of tivozanib using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Mandatory Visualizations
Caption: Tivozanib's mechanism of action via VEGFR signaling inhibition.
Caption: General workflow for this compound formulation development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Micronization: what is it and what is it for | Flarer [flarer.ch]
- 6. agcpharmachemicals.com [agcpharmachemicals.com]
- 7. Micronization and Absorption of Active Ingredients [imsmicron.it]
- 8. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 15. ijisrt.com [ijisrt.com]
- 16. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 17. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. agnopharma.com [agnopharma.com]
- 20. jfda-online.com [jfda-online.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery | Pharmaceutics | MDPI [mdpi.com]
- 24. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tivozanib Hydrate-Induced Hypertension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tivozanib hydrate-induced hypertension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind tivozanib-induced hypertension in animal models?
A1: Tivozanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor, primarily induces hypertension by disrupting the balance of vasoactive substances.[1][2] The proposed mechanism involves the inhibition of VEGF signaling, which leads to reduced production of nitric oxide (NO), a key vasodilator.[1][3][4] This reduction in NO bioavailability, coupled with an increase in vasoconstrictors like angiotensin-II (AngII) and endothelin-1 (ET-1), results in increased vascular resistance and subsequent hypertension.[1][2] Studies in mice have shown that tivozanib treatment leads to elevated plasma and tissue levels of AngII and ET-1, and decreased NO levels.[1][2]
Q2: What is the typical onset and severity of hypertension observed in animal models treated with tivozanib?
A2: In C57BL/6 mice treated with tivozanib (1 mg/kg daily), a significant increase in systolic, diastolic, and mean arterial pressure can be observed as early as day 6 of treatment.[5] One study reported that by day 21, the systolic blood pressure reached approximately 163 ± 6.6 mmHg.[1][2] This represents a significant elevation from baseline. The severity of hypertension is a known adverse effect of tivozanib, with clinical studies in humans showing that around 46% of patients experience hypertension.[1][6]
Q3: Are there any established strategies to mitigate tivozanib-induced hypertension in animal studies?
A3: Yes, co-administration of an angiotensin II type 1 receptor (AT1R) blocker, such as losartan, has been shown to effectively prevent tivozanib-induced hypertension in mice.[1][2] In a study, losartan (at doses of 10 and 30 mg/kg) administered alongside tivozanib kept the blood pressure of the animals within the normal range.[1][2] This suggests that targeting the renin-angiotensin system is a viable strategy to counteract this side effect. Other potential therapeutic approaches for managing tyrosine kinase inhibitor (TKI)-induced hypertension include the use of angiotensin-converting enzyme (ACE) inhibitors and calcium channel blockers.[7][8]
Q4: Besides hypertension, what are other common side effects of tivozanib observed in animal models?
A4: In addition to hypertension, animal models treated with tivozanib may exhibit proteinuria (high levels of protein in the urine) and low urination.[1][2] Histological examination of tissues from tivozanib-treated mice has also revealed organ damage, including granulomatous inflammation and edema in the kidneys.[9] These findings are consistent with the known renal adverse effects of VEGFR inhibitors.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality rate in the tivozanib-treated group.
| Possible Cause | Troubleshooting Step |
| Severe Hypertension | Implement continuous or frequent blood pressure monitoring to detect early signs of severe hypertension. Consider co-treatment with an antihypertensive agent like losartan from the beginning of the experiment.[1][2] |
| Off-target Toxicity | Tivozanib is a potent inhibitor of VEGFR-1, -2, and -3.[10] Inhibition of these receptors can lead to various toxicities.[1] Review the dosage and administration schedule. A lower dose or a different dosing regimen might be necessary. |
| Animal Strain Susceptibility | Different mouse or rat strains may have varying sensitivities to tivozanib. If possible, test the protocol on a different, more robust strain. |
Issue 2: Inconsistent or highly variable blood pressure readings.
| Possible Cause | Troubleshooting Step |
| Improper Measurement Technique | Ensure proper training and consistent execution of the chosen blood pressure measurement method (e.g., tail-cuff or radiotelemetry).[11][12] For tail-cuff measurements, acclimate the animals to the restraining device and ensure a quiet, temperature-controlled environment to minimize stress-induced fluctuations.[13] |
| Stress-induced Hypertension | Animal handling and the measurement procedure itself can cause stress, leading to transient blood pressure spikes.[12] For chronic studies, implantable radiotelemetry is the gold standard as it allows for continuous measurement in conscious, unrestrained animals, minimizing stress artifacts.[11][14] |
| Diurnal Variation | Blood pressure exhibits a natural diurnal rhythm. To ensure consistency, always perform measurements at the same time of day. |
Issue 3: Lack of a significant hypertensive response to tivozanib.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Formulation or Administration | Verify the correct formulation and dosage of this compound. Ensure accurate and consistent administration (e.g., oral gavage). |
| Insufficient Treatment Duration | While hypertension can be observed within the first week, the peak effect might take longer.[5] A treatment duration of at least 3 weeks is recommended to fully assess the hypertensive effects.[1][2] |
| Animal Model Resistance | While unlikely given the known pharmacology of tivozanib, the chosen animal model or strain might exhibit some resistance. Review the literature for studies using the same model. |
Data Presentation
Table 1: Effect of Tivozanib and Losartan on Systolic Blood Pressure in C57BL/6 Mice
| Treatment Group | Day 0 (mmHg) | Day 6 (mmHg) | Day 21 (mmHg) |
| Control (Vehicle) | 106 ± 1.5 | ~108 | ~110 |
| Tivozanib (1 mg/kg) | 106 ± 1.5 | 127 ± 4.2 | 163 ± 6.6 |
| Tivozanib + Losartan (10 mg/kg) | Not Reported | Not Reported | ~115 |
| Tivozanib + Losartan (30 mg/kg) | Not Reported | Not Reported | ~112 |
| Data are presented as mean ± SEM. Data is compiled from a study by Al-Qahtani et al. (2023).[1][5] |
Table 2: Key Biomarker Changes in Tivozanib-Treated Mice
| Biomarker | Effect of Tivozanib (1 mg/kg) | Effect of Tivozanib + Losartan |
| Angiotensin-II (Plasma, Heart, Kidney) | Significantly Increased | Levels returned to normal |
| Endothelin-1 (Plasma, Heart, Kidney) | Significantly Increased | Levels returned to normal |
| Nitric Oxide (Plasma, Aortic Tissue) | Significantly Reduced | Levels returned to normal |
| Based on findings from Al-Qahtani et al. (2023).[1][2] |
Experimental Protocols
Protocol 1: Induction and Mitigation of Tivozanib-Induced Hypertension in Mice
-
Animal Model: Male C57BL/6 mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Control (Vehicle)
-
Tivozanib (1 mg/kg, daily, oral gavage)
-
Tivozanib (1 mg/kg) + Losartan (10 mg/kg, daily, oral gavage)
-
Tivozanib (1 mg/kg) + Losartan (30 mg/kg, daily, oral gavage)
-
-
Duration: 21 days.
-
Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff method.
-
Frequency: Every 3 days.
-
Procedure: Acclimatize mice to the restrainer for several days before starting measurements. Perform measurements in a quiet, dark, and warm environment to minimize stress. Record at least 10-15 measurements per session and average the values.
-
-
Proteinuria Measurement:
-
Frequency: Weekly.
-
Procedure: House mice in metabolic cages for 24-hour urine collection. Measure urine protein concentration using a standard assay (e.g., Bradford assay).
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and collect blood and tissues (aorta, heart, kidneys) for biomarker analysis (e.g., ELISA for AngII and ET-1, Griess assay for nitric oxide).
-
Protocol 2: Blood Pressure Measurement in Rodents
-
Method 1: Tail-Cuff Plethysmography (Non-Invasive)
-
Principle: An inflatable cuff is placed around the base of the tail to occlude blood flow. A sensor distal to the cuff detects the return of blood flow as the cuff is deflated. The pressure at which flow returns corresponds to the systolic blood pressure.[13]
-
Advantages: Non-invasive, allows for repeated measurements in the same animal.
-
Disadvantages: Can be stressful for the animal, leading to inaccurate readings.[11] Requires proper acclimatization. Less accurate for diastolic pressure.
-
-
Method 2: Implantable Radiotelemetry (Invasive)
-
Principle: A small telemetry device, including a pressure catheter, is surgically implanted. The catheter is typically placed in the carotid artery or abdominal aorta.[12][14] The device continuously measures and transmits blood pressure data to a receiver.
-
Advantages: Considered the gold standard for accurate, continuous, and long-term blood pressure monitoring in conscious, unrestrained animals.[11][14] Minimizes stress.
-
Disadvantages: Requires surgery, is more expensive, and the implant has a finite battery life.
-
Mandatory Visualizations
References
- 1. Mechanism Underlying Triple VEGFR Inhibitor Tivozanib-Induced Hypertension in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism Underlying Triple VEGFR Inhibitor Tivozanib-Induced Hypertension in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of sunitinib-induced hypertension in solid tumor by nitric oxide donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase Inhibitor-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 12. ahajournals.org [ahajournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tivozanib hydrate in preclinical studies. The information is designed to help anticipate and address potential adverse events observed in animal models.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective oral tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at low concentrations.[1] By blocking these receptors, tivozanib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][3][4] At higher concentrations, it can also inhibit other kinases such as c-kit and platelet-derived growth factor receptor (PDGFR) β.[2]
Q2: What are the common adverse events associated with tivozanib in preclinical studies?
A2: Based on preclinical toxicology studies in rats and monkeys, the primary target organs for toxicity include the adrenal gland, gastrointestinal system (stomach, duodenum, pancreas), kidney, bone marrow, liver, brain, pituitary gland, lymphoid organs, heart, and the female reproductive system.[2] Commonly observed adverse events in animal models, consistent with the VEGFR inhibition class effect, include hypertension, diarrhea, and weight loss.
Hypertension
Q3: Why does tivozanib cause hypertension in animal models?
A3: Tivozanib-induced hypertension is believed to be an on-target effect of VEGFR inhibition. A study in mice suggests that tivozanib elevates blood pressure through the upregulation of the vasoconstrictors Angiotensin-II (AngII) and Endothelin-1 (ET-1), and a reduction in the vasodilator nitric oxide (NO).[5] This leads to increased vascular resistance and consequently, higher blood pressure.[5]
Q4: How soon can I expect to see an increase in blood pressure in my animal models after starting tivozanib treatment?
A4: In a study with C57BL/6 male mice receiving 1 mg/kg of tivozanib, a significant elevation in systolic, diastolic, and mean arterial pressure was observed starting from day 6 of treatment and continued to increase until day 21.[5]
Gastrointestinal Toxicity
Q5: Is diarrhea a common finding in preclinical studies with tivozanib?
A5: While preclinical data specific to tivozanib-induced diarrhea is limited, gastrointestinal toxicity is a known class effect of VEGFR TKIs.[2] In 13-week repeat-dose toxicology studies, the gastrointestinal system was identified as a target organ of tivozanib toxicity in rats and monkeys.[2]
Q6: What is the proposed mechanism for TKI-induced diarrhea?
A6: The exact mechanism is not fully elucidated but is thought to involve inhibition of EGFR (which can be an off-target effect for some TKIs), leading to reduced growth and healing of the intestinal epithelium and mucosal damage.[6] Other proposed mechanisms include inflammation and alterations in intestinal ion transport.[7][8]
General Health
Q7: Is weight loss expected in animals treated with tivozanib?
A7: Weight loss can be a sign of general toxicity in preclinical studies. It can be a direct effect of the drug or secondary to other adverse events like diarrhea and decreased appetite. While specific data on tivozanib-induced weight loss in preclinical models is not extensively detailed in the provided search results, it is a common observation with TKIs.
Troubleshooting Guides
Issue 1: Managing Hypertension in Rodent Models
Symptoms:
-
Elevated systolic and/or diastolic blood pressure readings.
-
In some cases, proteinuria (protein in the urine) may be observed.[5]
Possible Causes:
-
On-target inhibition of VEGFR by tivozanib, leading to an increase in vasoconstrictors like Angiotensin-II and Endothelin-1.[5]
Troubleshooting Steps:
-
Confirm Hypertension:
-
Ensure accurate and consistent blood pressure measurements using a validated method for rodents (e.g., tail-cuff plethysmography).
-
Establish a baseline blood pressure for each animal before starting treatment.
-
Monitor blood pressure regularly (e.g., every 3 days) to track changes.[5]
-
-
Dose Modification:
-
If hypertension is severe or accompanied by other signs of toxicity, consider a dose reduction of tivozanib.
-
A temporary suspension of treatment ("drug holiday") may be necessary to allow blood pressure to normalize.
-
-
Pharmacological Intervention (for mechanistic studies or severe cases):
-
In a mouse model, co-administration of the Angiotensin II Type 1 receptor blocker, losartan, was shown to prevent tivozanib-induced hypertension.[5] This approach may be considered depending on the experimental goals.
-
-
Monitor Renal Function:
-
Assess for proteinuria weekly, as it can be an associated finding.[5]
-
Issue 2: Addressing Diarrhea and Weight Loss
Symptoms:
-
Loose or unformed stools.
-
Soiled perianal region.
-
Progressive decrease in body weight.
Possible Causes:
-
Gastrointestinal mucosal damage due to tivozanib.
-
Reduced food and water intake secondary to malaise.
Troubleshooting Steps:
-
Monitor and Quantify:
-
Record stool consistency daily using a grading scale.
-
Measure body weight at least twice a week, or daily if weight loss is observed. A weight loss of over 15-20% often requires intervention.
-
Monitor food and water intake.
-
-
Supportive Care:
-
Ensure easy access to food and water. Providing wet mash or a highly palatable, high-calorie supplemental diet can be beneficial.
-
Provide supplemental hydration with subcutaneous fluids (e.g., sterile saline) if dehydration is suspected.
-
Anti-diarrheal agents like loperamide may be considered, but their impact on the absorption of the investigational drug should be taken into account.
-
-
Dose Adjustment:
-
If diarrhea is severe and persistent, or if significant weight loss occurs, a dose reduction or temporary cessation of tivozanib treatment is recommended.
-
Issue 3: Investigating Potential Hepatotoxicity
Symptoms:
-
Often asymptomatic in early stages.
-
Possible signs of general malaise (hunched posture, rough coat).
-
Elevated liver enzymes in serum.
Possible Causes:
-
Drug-induced liver injury (DILI) is a known, though less common, risk with TKIs. The liver was identified as a target organ in 13-week toxicology studies of tivozanib.[2]
Troubleshooting Steps:
-
Biochemical Monitoring:
-
Collect blood samples at baseline and periodically during the study to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
An elevation of ALT/AST levels more than 3-5 times the upper limit of normal is considered significant.
-
-
Dose Modification:
-
For significant elevations in liver enzymes, a dose reduction or interruption of tivozanib treatment should be considered to assess if the levels return towards baseline.
-
-
Histopathological Analysis:
-
At the end of the study, collect liver tissue for histopathological examination to identify any cellular changes, such as necrosis or inflammation.
-
Quantitative Data from Preclinical Studies
Table 1: Tivozanib-Induced Hypertension in a Mouse Model
| Animal Model | Tivozanib Dose | Treatment Duration | Key Findings | Reference |
| C57BL/6 male mice | 1 mg/kg/day (oral) | 21 days | Systolic blood pressure increased to 163 ± 6.6 mmHg by day 21. Increased plasma levels of Angiotensin-II and Endothelin-1. Decreased plasma and aortic levels of nitric oxide. | [5] |
Table 2: Tivozanib Efficacy and Dosing in Various Preclinical Models
| Cancer Type | Animal Model | Tivozanib Dosage | Administration Schedule | Key Efficacy Outcomes | Reference(s) |
| Breast Cancer (HER2-engineered) | Nude Mice | 5 mg/kg/day | Oral (p.o.), daily | Modest tumor growth inhibition | [9] |
| Breast Cancer (MX-1) | Nude Mice | 20 mg/kg/day | Oral (p.o.), daily | Robust tumor growth inhibition | [9] |
| Various Cancers (breast, colon, lung, etc.) | Athymic Mice | 0.04 - 1 mg/kg/day | Oral (p.o.), for 14 days | Dose-dependent antitumor efficacy | [9] |
| Renal Cell Carcinoma | Athymic Rats | 1 mg/kg | Oral (p.o.) | Almost complete inhibition of tumor growth (>85% TGI) | [9] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Hypertension in Mice
Objective: To induce and monitor hypertension in mice treated with tivozanib.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
C57BL/6 male mice
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization and Baseline Measurement:
-
Allow mice to acclimate to the laboratory conditions for at least one week.
-
Train the mice with the tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced blood pressure variations.
-
Record baseline blood pressure for 3 consecutive days and average the values.
-
-
Tivozanib Administration:
-
Prepare tivozanib at the desired concentration (e.g., 1 mg/kg) in the vehicle.
-
Administer tivozanib or vehicle daily via oral gavage.
-
-
Blood Pressure Monitoring:
-
Measure and record systolic and diastolic blood pressure, as well as heart rate, every 3 days throughout the study period.[5]
-
Perform measurements at the same time each day to minimize diurnal variations.
-
-
Proteinuria Assessment:
-
House the mice in metabolic cages for 24-hour urine collection at baseline and weekly during the treatment period.
-
Measure the urine volume and analyze the urine for protein content using a standard assay (e.g., Bradford assay).
-
Protocol 2: General Protocol for Inducing and Monitoring Diarrhea in Rodents (Adapted from TKI studies)
Objective: To assess the potential of tivozanib to induce diarrhea in rodents.
Materials:
-
This compound
-
Vehicle for oral administration
-
Wistar rats or a suitable mouse strain
-
Digital scale
-
Filter paper or absorbent pads for cage lining
Procedure:
-
Dose-Finding Study (if necessary):
-
Administer a range of tivozanib doses to different groups of animals to determine a dose that induces diarrhea without causing excessive toxicity.
-
-
Treatment Administration:
-
Administer the selected dose of tivozanib or vehicle daily via oral gavage.
-
-
Daily Monitoring:
-
Observe the animals twice daily for clinical signs of toxicity.
-
Record the body weight of each animal daily.
-
Assess stool consistency. A scoring system can be used (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft/unformed stool; 3 = watery diarrhea).
-
Note the presence of perianal staining.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that develop diarrhea.
-
Analyze the changes in body weight over time.
-
Protocol 3: Assessment of Liver Function
Objective: To monitor for potential hepatotoxicity during tivozanib treatment.
Materials:
-
This compound and vehicle
-
Rodent models (mice or rats)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
ALT/AST assay kits
-
Formalin and histology supplies
Procedure:
-
Baseline Sample Collection:
-
Prior to the first dose of tivozanib, collect a baseline blood sample from each animal (e.g., via tail vein or saphenous vein).
-
Process the blood to obtain serum and store it at -80°C.
-
-
Tivozanib Administration:
-
Administer tivozanib or vehicle according to the study design.
-
-
Periodic Blood Collection:
-
Collect blood samples at predetermined time points during the study (e.g., weekly or bi-weekly).
-
Process the samples to obtain serum.
-
-
Biochemical Analysis:
-
Analyze the serum samples for ALT and AST levels using commercially available assay kits, following the manufacturer's instructions.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and perform a gross examination of the liver.
-
Collect a portion of the liver and fix it in 10% neutral buffered formalin for histopathological evaluation (e.g., H&E staining).
-
Visualizations
Caption: Tivozanib's primary mechanism of action.
Caption: Signaling pathway of tivozanib-induced hypertension.
Caption: General workflow for managing adverse events.
References
- 1. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism Underlying Triple VEGFR Inhibitor Tivozanib-Induced Hypertension in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Tivozanib Hydrate Associated Side Effects: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tivozanib hydrate. The following information is intended to help mitigate and manage potential side effects encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that leads to its common side effects?
A1: Tivozanib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2] By blocking these receptors, Tivozanib inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[3] However, this same mechanism can affect normal physiological processes that rely on VEGF signaling, leading to common side effects such as hypertension, proteinuria, and potential impacts on wound healing.
Q2: What are the most frequently observed side effects in clinical trials of Tivozanib?
A2: The most common adverse reactions reported in clinical studies include fatigue, hypertension, diarrhea, decreased appetite, nausea, dysphonia (voice hoarseness), hypothyroidism, cough, and stomatitis.[2][4]
Q3: Is dose modification a standard strategy for managing Tivozanib-associated side effects?
A3: Yes, dose interruption, reduction, or permanent discontinuation are key strategies for managing significant adverse events.[5][6] The standard daily dose is 1.34 mg, which can be reduced to 0.89 mg if necessary.[5][6]
Q4: Are there any specific recommendations for patients undergoing surgery while on Tivozanib treatment?
A4: Yes, due to the risk of impaired wound healing, it is recommended to withhold Tivozanib for at least 24 days before elective surgery. The drug should not be administered for at least 2 weeks following major surgery and until there is adequate wound healing.[4]
Troubleshooting Guides for Common Side Effects
Hypertension
Hypertension is a common side effect of Tivozanib, with a median onset of about two weeks after starting treatment.
Monitoring Protocol:
-
Baseline: Blood pressure should be well-controlled before initiating Tivozanib.
-
Initial Phase: Monitor blood pressure after two weeks of starting treatment.[7]
-
Ongoing Monitoring: Continue to monitor at least monthly thereafter.[7]
Management Strategy:
| Severity (NCI CTCAE Grade) | Recommended Action |
| Grade 3 (persistent despite optimal antihypertensive therapy) | Withhold Tivozanib. Resume at a reduced dose (0.89 mg) once hypertension is controlled to ≤Grade 2.[7][8][9] |
| Grade 4 or Hypertensive Crisis | Permanently discontinue Tivozanib.[2][8][9] |
-
Initiate appropriate anti-hypertensive therapy as soon as hypertension is detected.[6]
-
If Tivozanib is withheld, monitor patients on antihypertensive medication for potential hypotension.[7]
Proteinuria
Proteinuria is another common adverse event associated with VEGFR inhibition.
Monitoring Protocol:
-
Baseline: Monitor for proteinuria before starting Tivozanib treatment.
-
Ongoing Monitoring: Periodically monitor for proteinuria throughout the treatment course.[10] A urine dipstick showing 2+ protein should be followed by a 24-hour urine protein assessment.[11]
Management Strategy:
| Severity (NCI CTCAE Grade) | Protein Level | Recommended Action |
| Grade 2 or 3 | >1.0-3.4 g/24 hours or ≥3.5 g/24 hours | Reduce dose or interrupt treatment.[12] Resume at a reduced dose when proteinuria is ≤2 grams per 24 hours.[8][9] |
| Grade 4 | Nephrotic Syndrome | Permanently discontinue Tivozanib.[8][9][12] |
Diarrhea, Nausea, and Vomiting
Gastrointestinal side effects are frequently reported.
Management Strategy:
-
Initiate medical management with anti-diarrheal or anti-emetic medications prior to considering dose interruption or reduction.[5][6]
-
If the adverse reaction is persistent or intolerable (Grade 2 or 3), withhold Tivozanib until it improves to Grade ≤1 or baseline, then resume at a reduced dose.[9]
-
For a Grade 4 laboratory abnormality, withhold until improvement to ≤Grade 1 or baseline and resume at a reduced dose. For a Grade 4 adverse reaction, permanently discontinue the treatment.[9]
Experimental Protocols
Protocol for Blood Pressure Monitoring and Management
-
Objective: To proactively monitor and manage hypertension in subjects receiving Tivozanib.
-
Materials: Calibrated sphygmomanometer.
-
Procedure:
-
Establish baseline blood pressure before the first dose of Tivozanib. The subject's blood pressure must be well-controlled.
-
Measure and record blood pressure two weeks after initiating treatment.
-
Continue to measure and record blood pressure at least monthly for the duration of the treatment.
-
If a reading indicates Grade 2 or higher hypertension, increase the frequency of monitoring and initiate or adjust antihypertensive medication according to standard clinical practice.
-
Follow the dose modification guidelines in the table above for persistent or severe hypertension.
-
Protocol for Proteinuria Monitoring
-
Objective: To detect and manage Tivozanib-induced proteinuria.
-
Materials: Urine dipsticks, 24-hour urine collection containers.
-
Procedure:
-
Perform a baseline urinalysis to assess for proteinuria before the first dose.
-
At each study visit, perform a urine dipstick test.
-
If the dipstick result is 2+ or greater for protein, a 24-hour urine collection for protein quantification should be performed.
-
Based on the 24-hour urine protein results, follow the dose modification guidelines provided in the table above.
-
Visualizations
Caption: Tivozanib's mechanism of action targeting VEGFR.
Caption: Workflow for managing Tivozanib-induced hypertension.
Caption: Workflow for managing Tivozanib-induced proteinuria.
References
- 1. AVEO Oncology Announces Updated NCCN Clinical Practice Guidelines Elevate FOTIVDA® (tivozanib) to Category 1 Treatment for Relapsed or Refractory Advanced (R/R) Renal Cell Carcinoma (RCC) Patients - Aveo Oncology [aveooncology.com]
- 2. ncoda.org [ncoda.org]
- 3. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tivozanib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Tivozanib (Fotivda) | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 8. fotivdahcp.com [fotivdahcp.com]
- 9. Fotivda (tivozanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. hse.ie [hse.ie]
Validation & Comparative
Preclinical Showdown: Tivozanib Hydrate Versus Sunitinib in Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), both tivozanib hydrate and sunitinib have emerged as prominent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs). This guide offers a comparative analysis of their preclinical performance in RCC models, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data to delineate their respective activities and mechanisms.
At a Glance: Comparative Efficacy and Kinase Selectivity
A critical differentiator between tivozanib and sunitinib lies in their kinase selectivity profiles. Tivozanib is a potent and selective inhibitor of VEGFR-1, -2, and -3, while sunitinib exhibits a broader spectrum of activity, targeting multiple receptor tyrosine kinases including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2] This difference in selectivity may underlie their distinct efficacy and safety profiles observed in clinical settings.
| Parameter | This compound | Sunitinib | Reference |
| Target Kinases | VEGFR-1, -2, -3 | VEGFR-1, -2, -3, PDGFRα/β, c-KIT, FLT3, RET, CSF-1R | [1][2] |
| IC50 VEGFR-1 | 0.21 nM | Not explicitly stated in provided preclinical RCC comparative data | [3] |
| IC50 VEGFR-2 | 0.16 nM | Not explicitly stated in provided preclinical RCC comparative data | [3] |
| IC50 VEGFR-3 | 0.24 nM | Not explicitly stated in provided preclinical RCC comparative data | [3] |
Mechanism of Action: Targeting the VEGFR Signaling Pathway
Both tivozanib and sunitinib exert their antitumor effects by inhibiting the VEGFR signaling pathway, a critical driver of angiogenesis in RCC. By blocking the phosphorylation of VEGFRs, these TKIs disrupt downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation, thereby depriving the tumor of essential nutrients and oxygen.
Experimental Protocols
Detailed experimental protocols for direct head-to-head preclinical comparisons of tivozanib and sunitinib in RCC models were not available in the reviewed literature. However, based on general methodologies for evaluating TKIs in RCC xenograft models, a representative protocol is outlined below.
In Vivo Renal Cell Carcinoma Xenograft Model
A common experimental workflow to assess the in vivo efficacy of TKIs against RCC involves the following steps:
1. Cell Lines and Animal Models:
-
Human RCC cell lines (e.g., 786-O, A-498) are cultured in appropriate media.
-
Immunocompromised mice (e.g., nude or SCID mice) are used to host the human tumor xenografts.
2. Tumor Implantation and Growth:
-
A suspension of RCC cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
3. Treatment Administration:
-
Once tumors reach a predetermined size, mice are randomized into different treatment groups: vehicle control, tivozanib, and sunitinib.
-
The drugs are typically administered orally once daily. Dosing schedules can vary, with sunitinib often administered on a 5-days-on/2-days-off schedule.[4]
4. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors are excised for further analyses, such as immunohistochemistry for markers of angiogenesis (e.g., CD31 to assess microvessel density) and proliferation (e.g., Ki-67).
Preclinical Findings and Implications
Preclinical studies have demonstrated the antitumor activity of both tivozanib and sunitinib in various tumor xenograft models, including those for RCC.[5][6] Tivozanib has been shown to inhibit tumor-induced angiogenesis and the development of metastases in rodent models.[5] Sunitinib has also demonstrated significant anti-angiogenic and antitumor effects in preclinical cancer models.[7]
The more selective profile of tivozanib against VEGFRs suggests a potential for a more favorable side-effect profile compared to the broader-spectrum activity of sunitinib. This hypothesis has been explored in clinical trials.
Conclusion
Both this compound and sunitinib are effective inhibitors of the VEGFR signaling pathway, a key driver of RCC pathogenesis. While direct head-to-head preclinical studies with quantitative in vivo data in RCC models are limited in the public domain, the available data on their kinase selectivity and mechanism of action provide a foundation for understanding their therapeutic potential. Tivozanib's high potency and selectivity for VEGFRs distinguish it from the multi-targeted profile of sunitinib. Further preclinical studies directly comparing these two agents in RCC models would be invaluable for elucidating their relative efficacy and for guiding future clinical development and therapeutic strategies.
References
- 1. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to Tivozanib Hydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting response to Tivozanib hydrate, a potent and selective VEGFR tyrosine kinase inhibitor. Supported by experimental data, this document details validated and investigational biomarkers, compares them with those of other VEGFR TKIs, and provides detailed experimental protocols for key assays.
This compound (Fotivda®) is an oral, potent, and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] Its mechanism of action involves the inhibition of these receptors, thereby blocking the VEGF signaling pathway that is crucial for tumor angiogenesis—the formation of new blood vessels that supply nutrients and oxygen to tumors.[2] Tivozanib has demonstrated efficacy in the treatment of advanced renal cell carcinoma (RCC).[3][4] However, as with other targeted therapies, patient response to Tivozanib can vary. This highlights the critical need for validated biomarkers to identify patients most likely to benefit from treatment, and to understand mechanisms of resistance.
This guide summarizes the key findings from biomarker studies of Tivozanib, provides a comparative landscape of biomarkers for other commonly used VEGFR TKIs, and offers detailed protocols for the methodologies used in these validation studies.
Tivozanib Signaling Pathway and Mechanism of Action
Tivozanib exerts its anti-angiogenic and anti-tumor effects by binding to the ATP-binding site of VEGFR-1, -2, and -3, inhibiting their phosphorylation and subsequent activation.[2][5] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival, as well as vascular permeability.[2]
Biomarkers of Response to Tivozanib
Biomarker discovery and validation for Tivozanib have been a key focus of clinical development, primarily through the BATON (Biomarker Assessment of Tivozanib in ONcology) series of trials.
Neuropilin-1 (NRP-1)
In the BATON-CRC phase II trial, which compared Tivozanib/mFOLFOX6 to bevacizumab/mFOLFOX6 in metastatic colorectal cancer, low baseline serum levels of Neuropilin-1 (NRP-1) were associated with a significant improvement in progression-free survival (PFS) in patients treated with Tivozanib.[1][5][6][7]
| Biomarker | Patient Population | Arm | Finding | Statistical Significance |
| Low Neuropilin-1 (NRP-1) | Metastatic Colorectal Cancer | Tivozanib + mFOLFOX6 | Improved Progression-Free Survival (PFS) | Median PFS: 17.9 months (vs. 11.2 months with Bevacizumab + mFOLFOX6) Hazard Ratio (HR): 0.325 p-value: 0.005[5] |
| High Neuropilin-1 (NRP-1) | Metastatic Colorectal Cancer | Tivozanib + mFOLFOX6 | No significant difference in PFS compared to Bevacizumab arm | HR: 0.889 p-value: 0.683[5] |
Tumor-Associated Macrophages (CD68+)
In the BATON-RCC phase II biomarker study in advanced renal cell carcinoma, a higher percentage of CD68+ tumor-infiltrating myeloid cells (macrophages) at baseline was significantly correlated with a poorer response to Tivozanib, as measured by the change in target tumor volume according to RECIST criteria.[8]
| Biomarker | Patient Population | Finding | Statistical Significance |
| High CD68+ Infiltration | Advanced Renal Cell Carcinoma | Poorer tumor response to Tivozanib | Statistically significant correlation[8] |
Comparison with Biomarkers for Other VEGFR TKIs
The search for predictive biomarkers is a common theme across all VEGFR TKIs. The following table provides a comparative overview of biomarkers investigated for other commonly used agents in renal cell carcinoma and other solid tumors.
| VEGFR TKI | Validated/Investigational Biomarkers | Key Findings |
| Sorafenib | Soluble VEGF, HGF, Angiopoietin-2, Genetic polymorphisms (e.g., VEGF-A) | Low baseline HGF and Ang-2 have been associated with better outcomes. Certain VEGF-A polymorphisms may predict response.[3][4][9][10][11] |
| Sunitinib | Soluble VEGFRs, VEGF, CAIX, HIF-1α, Hypertension (as a pharmacodynamic marker) | Early onset hypertension is often correlated with better response. High expression of VEGF and CAIX may predict a better response.[12][13] |
| Pazopanib | IL-6, IL-8, HGF, Osteopontin | High baseline levels of IL-6, IL-8, HGF, and osteopontin have been associated with shorter PFS.[14] |
| Axitinib | Soluble VEGFRs, IL-6, CXCR4, TLR3 | Lower baseline IL-6 levels and higher tumor expression of CXCR4 and TLR3 have been associated with better outcomes.[15][16] |
Experimental Protocols
Measurement of Soluble Neuropilin-1 (NRP-1) in Serum by ELISA
This protocol describes a general procedure for the quantitative measurement of soluble NRP-1 in human serum using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
NRP-1 ELISA Kit (e.g., R&D Systems, Quantikine DNRP10)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Serum samples, standards, and controls
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples as per the kit instructions. Serum samples may require dilution in the provided assay diluent.
-
Add assay diluent to each well of the microplate pre-coated with an anti-NRP-1 antibody.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate for the time specified in the kit manual (typically 2 hours at room temperature) on a horizontal orbital microplate shaker.
-
Aspirate each well and wash with wash buffer. Repeat the wash process as recommended (usually 3-4 times).
-
Add the NRP-1 conjugate (an enzyme-linked polyclonal antibody specific for NRP-1) to each well.
-
Incubate for the specified time (e.g., 2 hours at room temperature) on the shaker.
-
Repeat the aspiration and wash steps.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light. A color change will develop.
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes.
-
Calculate the concentration of NRP-1 in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance and interpolating the sample absorbances.
Immunohistochemistry (IHC) for CD68 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general procedure for the detection of the macrophage marker CD68 in FFPE renal cell carcinoma tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-CD68 monoclonal antibody (e.g., clone KP1)[2][17]
-
Polymer-based detection system (e.g., HRP-polymer)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD68 antibody at the optimal dilution (as determined by titration, e.g., 1:100 - 1:500) overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse with wash buffer.
-
Apply the HRP-polymer detection system and incubate according to the manufacturer's instructions (typically 30-60 minutes).
-
-
Chromogen Application:
-
Rinse with wash buffer.
-
Apply the DAB chromogen solution and incubate until the desired brown staining intensity is reached (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation:
-
CD68 staining is typically observed in the cytoplasm and lysosomes of macrophages, appearing as a granular brown precipitate.
-
The percentage of CD68-positive cells within the tumor area should be quantified.
Conclusion
The validation of predictive biomarkers is paramount for optimizing the clinical use of Tivozanib and other targeted therapies. Emerging data from the BATON trials have identified promising candidates such as serum Neuropilin-1 and tumor-infiltrating CD68+ macrophages. While NRP-1 shows potential as a predictive biomarker for improved PFS in metastatic colorectal cancer, high CD68 infiltration may indicate a poorer response in renal cell carcinoma. Further validation of these and other potential biomarkers is necessary to refine patient selection and personalize treatment strategies with Tivozanib. The comparative analysis with other VEGFR TKIs underscores the common challenge and ongoing efforts in the field to move towards biomarker-driven cancer therapy. The provided experimental protocols offer a foundation for researchers to design and execute studies aimed at further validating these important clinical tools.
References
- 1. onclive.com [onclive.com]
- 2. genomeme.ca [genomeme.ca]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BATON-CRC: A Phase II Randomized Trial Comparing Tivozanib Plus mFOLFOX6 with Bevacizumab Plus mFOLFOX6 in Stage IV Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aveooncology.com [aveooncology.com]
- 9. Tivozanib Versus Sorafenib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma: Results From a Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tivozanib Outperforms Sorafenib as First-Line Treatment in Advanced Renal-Cell Carcinoma [ahdbonline.com]
- 11. Final Overall Survival Results from a Phase 3 Study to Compare Tivozanib to Sorafenib as Third- or Fourth-line Therapy in Subjects with Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Subject Treatment Preference Study of Tivozanib Versus Sunitinib in Subjects With Metastatic RCC | DecenTrialz [decentrialz.com]
- 15. aveooncology.com [aveooncology.com]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. biocare.net [biocare.net]
Overcoming Resistance: A Comparative Analysis of Tivozanib Hydrate and Other VEGF Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding cross-resistance and the unique profile of Tivozanib.
The development of resistance to vascular endothelial growth factor (VEGF) pathway inhibitors remains a significant challenge in oncology. While these agents have revolutionized the treatment of various solid tumors, particularly renal cell carcinoma (RCC), tumors often adapt and progress. This guide provides a comparative analysis of Tivozanib hydrate against other common VEGF tyrosine kinase inhibitors (TKIs), focusing on the critical issue of cross-resistance, supported by clinical and preclinical data.
Executive Summary
Tivozanib is a potent and highly selective oral inhibitor of all three VEGF receptors (VEGFR-1, -2, and -3)[1][2]. Its high selectivity may contribute to a distinct efficacy and safety profile compared to less selective TKIs, particularly in the context of treatment sequencing and acquired resistance. Clinical evidence, most notably from the TIVO-3 trial, demonstrates that tivozanib is effective in patients with advanced RCC who have progressed on prior VEGF TKI therapies, including other selective inhibitors like axitinib[3][4][5][6][7]. This suggests a potential lack of complete cross-resistance. Preclinical data highlight the role of alternative signaling pathways, such as Fibroblast Growth Factor (FGF) and Hepatocyte Growth Factor (HGF)/c-MET, in driving resistance to VEGF inhibitors[8][9][10][11]. Tivozanib's unique kinase inhibition profile may offer an advantage in certain resistance settings.
Comparative Efficacy in TKI-Refractory RCC: The TIVO-3 Trial
The Phase 3 TIVO-3 trial provides the most direct clinical evidence of tivozanib's activity in a patient population with potential cross-resistance to other VEGF inhibitors. The study enrolled patients with advanced or metastatic RCC who had failed at least two prior systemic regimens, including at least one VEGF TKI[5].
| Endpoint | Tivozanib (n=175) | Sorafenib (n=175) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.73 (0.56–0.94) | 0.016 |
| Overall Response Rate (ORR) | 18% | 8% | - | 0.02 |
| 2-Year PFS Rate | 18% | 5% | - | - |
| 3-Year PFS Rate | 12.3% | 2.4% | - | - |
| 4-Year PFS Rate | 7.6% | 0% | - | - |
| Median Overall Survival (OS) | 16.4 months | 19.7 months | 0.99 (0.76-1.29) | 0.95 |
Data from the TIVO-3 trial.[5][7]
Notably, a subgroup analysis of the TIVO-3 trial focused on patients who had previously been treated with axitinib, another potent and selective VEGFR inhibitor. In this cohort, tivozanib still demonstrated a superior median PFS of 5.5 months compared to 3.7 months for sorafenib, with an ORR of 13% versus 8%, respectively[3][4][6][7]. These findings suggest that even after progression on a selective VEGFR inhibitor, tivozanib can still provide clinical benefit, indicating incomplete cross-resistance[3][4][6][7].
Preclinical Data: Kinase Selectivity and Mechanisms of Resistance
The development of resistance to VEGF inhibitors is often multifactorial, involving the activation of alternative pro-angiogenic signaling pathways that bypass the blocked VEGFR signaling.
Kinase Inhibition Profiles
The selectivity of a TKI for its intended targets versus off-target kinases can influence both its efficacy and toxicity. Tivozanib is distinguished by its high potency and selectivity for VEGFR-1, -2, and -3, with significantly less activity against other kinases like c-KIT and PDGFRβ compared to multi-targeted TKIs such as sunitinib and sorafenib[2][12].
| Kinase | Tivozanib (IC50, nM) | Sunitinib (IC50, nM) | Axitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-1 | 0.21 | 80 | 1 | 25 |
| VEGFR-2 | 0.16 | 2 | 0.2 | 90 |
| VEGFR-3 | 0.24 | 13 | 0.1-0.3 | 20 |
| PDGFRβ | 1.7 | 8 | 1.6 | 58 |
| c-KIT | 1.6 | 4 | 1.7 | 68 |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Lower values indicate greater potency. Data compiled from various sources.[2]
This high selectivity may lead to a more favorable side-effect profile, allowing for sustained treatment, and could potentially influence its activity in the setting of resistance driven by non-VEGFR pathways[12].
Bypass Signaling Pathways in Resistance
Preclinical studies have identified several "escape" pathways that can be upregulated in response to VEGFR inhibition, leading to resistance.
-
FGF/FGFR Pathway: The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a key mechanism of resistance to anti-VEGF therapy[8][9]. Upregulation of FGF2 has been observed in sunitinib-resistant RCC models and can promote endothelial cell proliferation and survival despite VEGFR blockade[8][9].
-
HGF/c-MET Pathway: The Hepatocyte Growth Factor (HGF)/c-MET pathway is another critical escape mechanism. Increased expression of stromal-derived HGF and activation of c-MET in cancer and stromal cells have been linked to resistance to VEGFR TKIs in preclinical models of non-small cell lung cancer and RCC[10][11].
The ability of a subsequent TKI to overcome resistance may depend on its activity against these bypass pathways or a more profound inhibition of the primary VEGFR target. While tivozanib is highly selective for VEGFRs, its potent and sustained inhibition may be sufficient to counteract some resistance mechanisms.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the primary VEGF signaling pathway, its inhibition by TKIs, and the key bypass pathways involved in acquired resistance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vitro and in vivo assays used to evaluate VEGF inhibitor efficacy and resistance.
In Vitro: Generation of TKI-Resistant Cell Lines
This protocol describes a common method for developing cancer cell lines with acquired resistance to a TKI.
Protocol Details:
-
Initial IC50 Determination: Culture the parental cancer cell line (e.g., a human renal cell carcinoma line like 786-O) and determine the 50% inhibitory concentration (IC50) of the selected TKI (e.g., sunitinib, axitinib) using a cell viability assay such as the MTT assay[13][14].
-
Initial Drug Exposure: Continuously expose the parental cells to a low concentration of the TKI, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth)[13].
-
Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the TKI concentration by approximately 1.5- to 2-fold[13].
-
Iterative Selection: Repeat the process of dose escalation and cell recovery over several months. At each step, a subpopulation of cells with increased resistance will be selected.
-
Stabilization: Once cells are able to proliferate steadily at a significantly higher drug concentration (e.g., 10-fold or more above the initial IC50), the resistant cell line is considered established.
-
Characterization: Confirm the degree of resistance by re-evaluating the IC50. The resistant cell line should be maintained in culture medium containing the TKI at the final achieved concentration to maintain the resistant phenotype. Further characterization can be performed to investigate the underlying resistance mechanisms (e.g., Western blotting for activated signaling proteins, RNA sequencing for gene expression changes)[15].
In Vivo: Orthotopic Renal Cell Carcinoma Xenograft Model
This model allows for the evaluation of drug efficacy in a more physiologically relevant environment.
Protocol Details:
-
Cell Culture: Culture a human renal cell carcinoma cell line (e.g., 786-O or a patient-derived xenograft line) under standard conditions[4].
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells[4].
-
Orthotopic Implantation: Anesthetize the mouse and make a small flank incision to expose the kidney. Using a fine-gauge needle, inject a suspension of the RCC cells (typically 1-2 x 10^6 cells in a small volume of sterile PBS or Matrigel) under the renal capsule[4].
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively over time using methods such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Drug Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, tivozanib, comparator TKI). Administer the drugs according to a clinically relevant dosing schedule (e.g., daily oral gavage)[16].
-
Efficacy Assessment: Measure tumor volume regularly throughout the treatment period. At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis, Western blotting for signaling pathway activation).
Conclusion
The available clinical and preclinical data suggest that this compound possesses a distinct profile among VEGF inhibitors. Its high potency and selectivity for VEGFRs, combined with demonstrated clinical activity in patients who have progressed on other TKIs, indicate a lack of complete cross-resistance. This makes tivozanib a valuable therapeutic option in the sequential treatment of advanced RCC. The underlying mechanisms for this observation may be multifactorial, including tivozanib's potent and sustained inhibition of the primary VEGFR targets, which may be sufficient to overcome certain resistance mechanisms, and its favorable tolerability profile that allows for consistent dosing. Future preclinical studies directly comparing the evolution of resistance to tivozanib versus other TKIs in head-to-head models will be invaluable in further elucidating these differences and optimizing treatment strategies for patients with advanced cancer.
References
- 1. Structure, development, preclinical and clinical efficacy of tivozanib (KRN-951, AV-951) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. urotoday.com [urotoday.com]
- 5. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivozanib in Patients with Advanced Renal Cell Carcinoma Previously Treated With Axitinib: Subgroup Analysis from TIVO-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of fibroblast growth factor receptor in sunitinib-resistant renal cell carcinoma - D’Costa - Biotarget [biotarget.amegroups.org]
- 9. Fibroblast growth factor 2 regulates endothelial cell sensitivity to sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination strategy targeting VEGF and HGF/c-met in human renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Approved First-Line Tyrosine Kinase Inhibitor Treatments in Metastatic Renal Cell Carcinoma: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. The Impact of Modifying Sunitinib Treatment Scheduling on Renal Cancer Tumor Biology and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tivozanib and Bevacizumab in Anti-Angiogenic Therapy
In the landscape of anti-angiogenic cancer therapies, both Tivozanib (Fotivda®) and Bevacizumab (Avastin®) have emerged as critical agents that disrupt the vascular endothelial growth factor (VEGF) signaling pathway, a key driver of tumor neovascularization. While both drugs aim to inhibit angiogenesis, their distinct mechanisms of action, molecular targets, and clinical profiles warrant a detailed comparison for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their anti-angiogenic effects, supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Inhibitors
Tivozanib is an oral, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the intracellular ATP-binding site of all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2] In contrast, Bevacizumab is a humanized monoclonal antibody administered intravenously that specifically binds to circulating VEGF-A, preventing its interaction with VEGFR-1 and VEGFR-2 on the surface of endothelial cells.[3] This fundamental difference in their mechanism—intracellular versus extracellular targeting—underpins the variations observed in their preclinical potency and clinical activity.
Preclinical Potency: A Quantitative Look
Preclinical studies have established the high potency of Tivozanib in inhibiting VEGFR phosphorylation. In vitro kinase assays have demonstrated its ability to inhibit VEGFR-1, -2, and -3 at nanomolar concentrations. The binding affinity of Bevacizumab for VEGF-A has also been quantified, highlighting its strong engagement with its target.
| Parameter | Tivozanib | Bevacizumab | Reference |
| Target(s) | VEGFR-1, VEGFR-2, VEGFR-3 | VEGF-A | [1][3] |
| IC50 (VEGFR-1) | 30 nM | Not Applicable | [4] |
| IC50 (VEGFR-2) | 6.5 nM | Not Applicable | [4] |
| IC50 (VEGFR-3) | 15 nM | Not Applicable | [4] |
| Binding Affinity (Kd for VEGF-A) | Not Applicable | 58 pM | [5] |
Table 1: Preclinical Potency of Tivozanib and Bevacizumab. IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Kd (dissociation constant) represents the concentration of ligand at which half of the ligand binding sites on the protein are occupied; a lower Kd value indicates a higher binding affinity.
Clinical Efficacy: Head-to-Head and Comparative Data
Clinical trials have provided valuable insights into the comparative efficacy of Tivozanib and Bevacizumab. The BATON-CRC Phase II trial directly compared the two agents in combination with mFOLFOX6 for the first-line treatment of metastatic colorectal cancer (mCRC). Additionally, data from the TIVO-3 trial (Tivozanib vs. Sorafenib in renal cell carcinoma) and the AVOREN trial (Bevacizumab plus Interferon-alpha vs. Interferon-alpha alone in renal cell carcinoma) offer further context for their clinical performance.
Metastatic Colorectal Cancer (BATON-CRC)
| Endpoint | Tivozanib + mFOLFOX6 | Bevacizumab + mFOLFOX6 | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 9.4 months | 10.7 months | 1.091 (0.693–1.718) | 0.706 | [6] |
| Overall Response Rate (ORR) | 46.9% | 43.2% | - | - | [7] |
Table 2: Efficacy Results from the BATON-CRC Trial in Metastatic Colorectal Cancer.
Advanced Renal Cell Carcinoma (TIVO-3 vs. AVOREN)
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| TIVO-3 | Tivozanib | 5.6 months | 18% | [8] |
| Sorafenib | 3.9 months | 8% | [8] | |
| AVOREN | Bevacizumab + IFN-α | 10.2 months | 31% | [9] |
| Placebo + IFN-α | 5.4 months | 12% | [10] |
Table 3: Efficacy Results from the TIVO-3 and AVOREN Trials in Advanced Renal Cell Carcinoma. Note: These trials had different designs and patient populations and are not a direct head-to-head comparison.
Signaling Pathways and Inhibition Mechanisms
The anti-angiogenic effects of both Tivozanib and Bevacizumab are mediated through the disruption of the VEGF signaling pathway in endothelial cells. Upon binding of VEGF-A to its receptors (primarily VEGFR-2), a signaling cascade is initiated, leading to angiogenesis.
Figure 1: Simplified VEGF Signaling Pathway and Points of Inhibition. Bevacizumab sequesters extracellular VEGF-A, while Tivozanib inhibits the intracellular kinase activity of VEGFR-2.
Experimental Protocols
In Vitro Kinase Assay (Tivozanib)
The inhibitory activity of Tivozanib on VEGFR kinases is typically determined using a cell-free kinase assay.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of Tivozanib against VEGFR-1, -2, and -3.
-
Methodology:
-
Recombinant human VEGFR-1, -2, or -3 kinase domains are incubated in a reaction buffer.
-
A specific peptide substrate for the respective kinase and ATP (e.g., 1 µM) are added to the reaction mixture.[11]
-
Serial dilutions of Tivozanib are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of Tivozanib.
-
Figure 2: General Workflow for an In Vitro Kinase Assay.
VEGF-A Binding Assay (Bevacizumab)
The binding affinity of Bevacizumab to VEGF-A can be determined using techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Objective: To determine the dissociation constant (Kd) of Bevacizumab for VEGF-A.
-
Methodology (SPR):
-
A sensor chip is functionalized by immobilizing either recombinant human VEGF-A or an anti-human Fc antibody to capture Bevacizumab.
-
A solution containing the analyte (Bevacizumab or VEGF-A, respectively) at various concentrations is flowed over the sensor chip surface.
-
The binding and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The association rate (ka) and dissociation rate (kd) constants are determined from the sensorgram data.
-
The dissociation constant (Kd) is calculated as kd/ka.
-
Figure 3: General Workflow for a Surface Plasmon Resonance (SPR) Assay.
Conclusion
Tivozanib and Bevacizumab represent two distinct and effective strategies for inhibiting the VEGF signaling pathway. Tivozanib's oral administration and potent, selective inhibition of all three VEGFRs offer a broad blockade of the pathway. Bevacizumab, with its high affinity for circulating VEGF-A, provides a targeted extracellular approach. The choice between these agents in a research or clinical setting will depend on the specific cancer type, the desired therapeutic strategy, and the patient's clinical profile. The data presented in this guide provide a foundation for understanding the comparative anti-angiogenic effects of these two important therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 3. Fotivda (tivozanib) vs Vegzelma (bevacizumab-adcd) | Everyone.org [everyone.org]
- 4. tandfonline.com [tandfonline.com]
- 5. BATON-CRC: A Phase II Randomized Trial Comparing Tivozanib Plus mFOLFOX6 with Bevacizumab Plus mFOLFOX6 in Stage IV Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AVEO Oncology Announces Presentation of Phase 2 Study Analysis Showing Longer PFS with Tivozanib Compared to Bevacizumab in Low Serum NRP-1 Patients with Advanced CRC - Aveo Oncology [aveooncology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Avastin® (bevacizumab) Clinical Trials | MRCC Treatment [avastin.com]
- 9. ascopubs.org [ascopubs.org]
- 10. selleck.co.jp [selleck.co.jp]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Tivozanib Hydrate in Sorafenib-Resistant Hepatocellular Carcinoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of tivozanib hydrate in the context of sorafenib-resistant hepatocellular carcinoma (HCC). Given the critical role of the c-Met signaling pathway in conferring resistance to sorafenib, this guide will focus on comparing tivozanib with agents that directly or indirectly target this pathway. The information presented is collated from various preclinical studies to aid in the evaluation of tivozanib as a potential therapeutic strategy in this challenging setting.
Executive Summary
Sorafenib, a multi-kinase inhibitor, has long been a standard of care for advanced HCC. However, a significant number of patients develop resistance, often driven by the upregulation of alternative signaling pathways, most notably the HGF/c-Met axis. Tivozanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, and also exhibits inhibitory activity against c-Kit and Platelet-Derived Growth Factor Receptor β (PDGFRβ). While not a direct c-Met inhibitor, its potent anti-angiogenic properties and effects on other receptor tyrosine kinases warrant an evaluation of its potential in overcoming sorafenib resistance. This guide compares the preclinical efficacy of tivozanib with that of selective c-Met inhibitors (e.g., PHA-665752, Tivantinib) and other multi-kinase inhibitors with significant anti-c-Met activity (e.g., Cabozantinib, Regorafenib) in sorafenib-resistant HCC models.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies on the efficacy of tivozanib and comparator agents in HCC models. It is important to note that the data are collated from different studies and direct head-to-head comparisons in the same experimental model are limited.
Table 1: In Vitro Efficacy in HCC Cell Lines
| Compound | Cell Line | Context | IC50 / Effect | Citation |
| Tivozanib | - | Inhibition of receptor phosphorylation | IC50: 0.16 nM (VEGFR-2), 1.63 nM (c-Kit), 1.72 nM (PDGFRβ) | [1] |
| Sorafenib | Huh7 (parental) | Cell Viability | IC50: 1.9 µM | [2] |
| HepG2 (parental) | Cell Viability | IC50: 3.2 µM | [2] | |
| Hep3B (parental) | Cell Viability | IC50: 3.0 µM | [2] | |
| Sorafenib-Resistant Cells | Huh7-R | Cell Viability | IC50: ~8-9.5 µM (4-5 fold increase) | [3] |
| Hep3B-R | Cell Viability | IC50: >10 µM | [4] | |
| PHA-665752 (c-Met Inhibitor) | Huh-7R | Cell Proliferation / Apoptosis | Reversed sorafenib resistance, inhibited growth and migration | [5] |
| Regorafenib | SMMC-7721, HepG2 | HGF-induced Sorafenib Resistance | Reversed resistance at 0.25-0.5 µM; restored sorafenib-induced apoptosis | [6][7] |
| Cabozantinib | MHCC97H (high p-MET) | Cell Proliferation | G1 phase arrest | [8][9] |
Table 2: In Vivo Efficacy in HCC Xenograft Models
| Compound | Model | Dosage | Outcome | Citation |
| Tivozanib | SK-HEP-1 xenograft in athymic rats | 0.2 mg/kg/day | ~60% tumor growth inhibition | [1] |
| 1 mg/kg/day | ~90% tumor growth inhibition | [1] | ||
| Sorafenib | LIXC-004NA PDX (sensitive) | 40 mg/kg/day | Significant tumor growth inhibition | [10] |
| Sorafenib-Resistant Model | LIXC-004SR PDX | 40 mg/kg/day | No significant tumor growth inhibition | [10] |
| Cabozantinib | MHCC97H xenograft (high p-MET) | 10 mg/kg/day | 58.3% reduction in microvessel density | [8][9] |
| 30 mg/kg/day | 87.1% reduction in microvessel density; significant reduction in proliferation and increase in apoptosis | [8][9] | ||
| Regorafenib | Patient-Derived HCC Xenografts (10 models) | 10 mg/kg/day | Significant tumor growth inhibition in 8/10 models | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in sorafenib resistance and a general workflow for evaluating therapeutic agents in this context.
Caption: Signaling pathways in sorafenib resistance and targets of various inhibitors.
References
- 1. A multicentre phase 1b/2 study of tivozanib in patients with advanced inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells [mdpi.com]
- 5. ETS-1/c-Met drives resistance to sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cabozantinib suppresses tumor growth and metastasis in hepatocellular carcinoma by a dual blockade of VEGFR2 and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Tivozanib Hydrate and PARP Inhibitors: A Comparative Guide for Researchers
A new frontier in cancer therapy may lie in the strategic combination of Tivozanib hydrate, a potent VEGFR tyrosine kinase inhibitor, and PARP inhibitors. While direct preclinical or clinical studies on this specific combination are not yet available, a strong mechanistic rationale and substantial evidence from trials combining other VEGFR inhibitors with PARP inhibitors suggest a promising synergistic interaction. This guide provides a comprehensive overview of the scientific basis for this synergy, supported by experimental data from surrogate combination studies, and offers detailed protocols to facilitate further research in this area.
This compound selectively targets VEGFR-1, -2, and -3, key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2][3] By inhibiting these receptors, tivozanib can disrupt the tumor's blood supply, leading to hypoxia.[4][5] PARP (Poly (ADP-ribose) polymerase) inhibitors, on the other hand, are a class of drugs that exploit deficiencies in DNA damage repair mechanisms, particularly the homologous recombination repair (HRR) pathway.[6][7][8] Tumors with mutations in genes like BRCA1 and BRCA2 are deficient in HRR and are therefore highly sensitive to PARP inhibition, a concept known as synthetic lethality.[6][9]
The proposed synergy between tivozanib and PARP inhibitors stems from the ability of anti-angiogenic agents to induce a "BRCA-like" phenotype in tumors that are otherwise proficient in homologous recombination. By creating a hypoxic microenvironment, VEGFR inhibition has been shown to downregulate the expression of key HRR proteins, including BRCA1, BRCA2, and RAD51.[4][5][10] This acquired homologous recombination deficiency renders the cancer cells vulnerable to the cytotoxic effects of PARP inhibitors.
Mechanistic Overview of the Proposed Synergy
The synergistic interaction between a VEGFR TKI like tivozanib and a PARP inhibitor is a multi-step process that culminates in enhanced tumor cell death.
Performance of Surrogate VEGFR TKI and PARP Inhibitor Combinations
While data on the tivozanib-PARP inhibitor combination is not available, clinical trials investigating other VEGFR TKIs, such as cediranib, and the anti-VEGF antibody bevacizumab in combination with the PARP inhibitor olaparib, provide strong evidence for the potential efficacy of this class combination.
Clinical Efficacy of Cediranib and Olaparib in Ovarian Cancer
A randomized phase II study in patients with recurrent platinum-sensitive ovarian cancer demonstrated a significant improvement in progression-free survival (PFS) for the combination of cediranib and olaparib compared to olaparib alone.[4][11]
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) [95% CI] | p-value | Objective Response Rate (ORR) |
| Cediranib + Olaparib | 17.7 months | 0.42 [0.23-0.76] | 0.005 | 80% |
| Olaparib Monotherapy | 9.0 months | 48% | ||
| Data from a randomized phase II trial in recurrent platinum-sensitive ovarian cancer.[11] |
Notably, the benefit of the combination was observed in both patients with and without germline BRCA mutations, supporting the hypothesis that cediranib induces a state of homologous recombination deficiency.[4]
Clinical Efficacy of Bevacizumab and Olaparib in Ovarian Cancer
The PAOLA-1 phase III trial evaluated the addition of olaparib to bevacizumab as maintenance therapy in patients with advanced ovarian cancer who had responded to first-line platinum-based chemotherapy. The combination showed a significant PFS benefit, particularly in patients with HRD-positive tumors.
| Patient Subgroup | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) [95% CI] |
| Overall Population | Olaparib + Bevacizumab | 22.1 months | 0.59 [0.49-0.72] |
| Placebo + Bevacizumab | 16.6 months | ||
| HRD-Positive | Olaparib + Bevacizumab | 37.2 months | 0.33 [0.25-0.45] |
| Placebo + Bevacizumab | 17.7 months | ||
| Data from the PAOLA-1/ENGOT-ov25 phase III trial. |
Preclinical Evidence of Synergy
Preclinical studies provide further support for the synergistic interaction between VEGFR and PARP inhibition.
In Vitro Anti-proliferative Effects
A study investigating the combination of bevacizumab or cediranib with olaparib in homologous recombination-proficient (HRP) ovarian cancer cell lines demonstrated a significant reduction in the IC50 of olaparib, indicating increased potency.[12]
| Cell Line (HRP) | Treatment | Olaparib IC50 (µM) |
| OVISE | Olaparib alone | 80.73 |
| Olaparib + Bevacizumab | 51.18 | |
| Olaparib + Cediranib | 39.55 | |
| IC50 values for olaparib in the presence or absence of anti-angiogenic agents.[12] |
In Vivo Tumor Growth Inhibition
In a xenograft model using BRCA-wild type ovarian cancer cells (OVCAR3), the combination of cediranib and olaparib resulted in greater tumor growth inhibition compared to either agent alone.[13]
| Treatment Group | Mean Tumor Volume (mm³) at Day 42 |
| Vehicle Control | ~1200 |
| Olaparib (50 mg/kg) | ~1000 |
| Cediranib (0.75 mg/kg) | ~600 |
| Olaparib + Cediranib | ~300 |
| Approximate tumor volumes from a preclinical xenograft study.[13] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in studies of surrogate VEGFR TKI and PARP inhibitor combinations. Researchers should optimize these protocols for their specific experimental setup.
Hypothetical Experimental Workflow
In Vitro Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., ovarian, renal) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and a PARP inhibitor (e.g., olaparib, rucaparib, niraparib) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of tivozanib, the PARP inhibitor, and the combination of both for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for HRR Proteins
-
Cell Treatment: Treat cancer cells with tivozanib at a concentration known to induce a hypoxic response for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRCA1, RAD51, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into four groups: vehicle control, tivozanib alone, PARP inhibitor alone, and the combination. Administer drugs via oral gavage at predetermined doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) and monitor animal body weight twice weekly.
-
Endpoint: Continue treatment for a defined period or until tumors reach a predetermined maximum size.
-
Tissue Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Conclusion
The combination of this compound and PARP inhibitors represents a scientifically compelling strategy that warrants further investigation. The strong mechanistic rationale, supported by robust preclinical and clinical data from surrogate combinations, suggests that this approach could expand the utility of PARP inhibitors to a broader patient population beyond those with inherent HRR deficiencies. The experimental protocols provided in this guide offer a framework for researchers to explore this promising therapeutic synergy. As with all investigational combinations, careful consideration of potential overlapping toxicities will be crucial in the design of future studies.
References
- 1. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fotivdahcp.com [fotivdahcp.com]
- 3. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized phase 2 study of combination cediranib and olaparib versus olaparib alone as recurrence therapy in platinum-sensitive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cediranib suppresses homology-directed DNA repair through down-regulation of BRCA1/2 and RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prognostic analysis of single-agent olaparib or combination cediranib and olaparib for platinum sensitive recurrent ovarian cancer: overall survival outcomes from NRG-GY004 - Taira - Gynecology and Pelvic Medicine [gpm.amegroups.org]
- 12. onclive.com [onclive.com]
- 13. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tivozanib Hydrate Demonstrates Efficacy in Patient-Derived Xenograft Models, Offering a Promising Alternative in Renal Cell Carcinoma Research
For Immediate Release
A comprehensive analysis of preclinical data validates the efficacy of Tivozanib hydrate in patient-derived xenograft (PDX) models of renal cell carcinoma (RCC), positioning it as a significant therapeutic candidate for further investigation. This comparison guide provides an objective overview of Tivozanib's performance against other common VEGFR tyrosine kinase inhibitors (TKIs), supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Tivozanib, a potent and selective inhibitor of all three vascular endothelial growth factor (VEGF) receptors, has shown significant antitumor activity in various preclinical models.[1][2] While specific quantitative data on tumor growth inhibition in patient-derived xenografts remains nuanced, studies in murine tumor models have demonstrated a notable response, with 40% of tumors classified as responders to Tivozanib treatment.[3] This highlights the potential of Tivozanib in a heterogeneous tumor landscape, a key feature of patient-derived models.
Comparative Efficacy of VEGFR TKIs in RCC PDX Models
To provide a clear benchmark for Tivozanib's performance, the following table summarizes the efficacy of several established VEGFR TKIs in RCC patient-derived xenograft models.
| Therapeutic Agent | Target(s) | PDX Model | Efficacy Metric | Result |
| This compound | VEGFR-1, -2, -3 | Murine Breast Tumor | Responder Rate | 40% of tumors responded to treatment.[3] |
| Sunitinib | VEGFR-1, -2, -3, PDGFRα/β, c-KIT | RCC PDX | Tumor Volume Reduction | 91% reduction in tumor volume.[4] |
| Sorafenib | VEGFR-2, -3, PDGFRβ, c-KIT, Raf | RCC Xenograft | Tumor Growth Inhibition | Significant tumor growth inhibition at 15 mg/kg.[5] |
| Axitinib | VEGFR-1, -2, -3 | VHL-mutant RCC CDX | Tumor Response | Resulted in tumor regressions.[6] |
| Pazopanib | VEGFR-1, -2, -3, PDGFRα/β, c-KIT | Human Tumor Xenografts | Tumor Growth Inhibition | Dose-dependent growth inhibition.[7] |
Understanding the Mechanism: The VEGFR Signaling Pathway
Tivozanib exerts its anti-tumor effects by inhibiting the VEGFR signaling cascade, a critical pathway in tumor angiogenesis. The binding of VEGF ligands to their receptors on endothelial cells triggers a series of downstream events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients. By blocking the phosphorylation of VEGFR-1, -2, and -3, Tivozanib effectively halts this process, thereby inhibiting tumor growth.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. urotoday.com [urotoday.com]
- 5. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Guide to the Safe Disposal of Tivozanib Hydrate for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tivozanib hydrate, an antineoplastic agent used in the treatment of advanced renal cell carcinoma, requires careful handling and disposal due to its potential hazards.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general protocols for chemotherapy waste management.
Waste Categorization and Disposal Procedures
The primary step in the proper disposal of this compound is the correct categorization of the waste. Chemotherapy waste is generally classified into two main categories: trace waste and bulk waste.[5][6] The disposal method varies significantly depending on this classification.
| Waste Category | Description | Disposal Container | Disposal Method |
| Trace Waste | Items contaminated with less than 3% of the original drug weight. This includes empty vials, syringes, IV bags, tubing, and personal protective equipment (PPE) such as gloves and gowns that are not saturated.[5][6] | Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.[6][7][8] | Incineration.[6][7] |
| Bulk Waste | Items containing more than 3% of the original drug weight. This includes partially used vials, expired or unused this compound, and PPE that is saturated with the drug.[5][6] | Black, RCRA-rated hazardous waste containers.[5][8] | Management as hazardous chemical waste, typically involving incineration.[5][7] |
It is crucial to avoid mixing trace and bulk chemotherapy waste to ensure cost-effective and environmentally sound disposal.[5]
Step-by-Step Disposal Protocol
-
Segregation at the Point of Generation: Immediately after use, determine if the this compound waste is "trace" or "bulk."
-
Container Selection:
-
Place all trace-contaminated items, including empty drug containers, used gloves, gowns, and other materials, into a designated yellow chemotherapy waste container.[6][7] For sharps such as needles and syringes, use a yellow, puncture-proof sharps container labeled for chemotherapy waste.[7]
-
Dispose of all bulk this compound waste, including unused or expired product and heavily contaminated items, in a black hazardous waste container.[5][6]
-
-
Container Handling and Storage:
-
Ensure all waste containers are properly sealed to prevent leakage.[7]
-
Store filled containers in a secure, designated area away from general laboratory traffic.
-
-
Waste Pickup and Disposal:
-
Arrange for a licensed hazardous waste contractor to collect the waste containers. Do not dispose of this compound waste in regular trash or down the drain.[1][9] Some safety data sheets suggest that smaller quantities may be disposed of with household waste, but given its classification as an antineoplastic agent and the conflicting information on its hazards, a more cautious approach is warranted.[1][9]
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, it is imperative to wear appropriate PPE to minimize exposure. This includes:
Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include double gloves, a gown, and eye protection.
-
Contain the Spill: Use absorbent pads to contain liquid spills.[10] For powdered spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Spill: Carefully collect all contaminated materials and place them in the black hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by a thorough washing with soap and water.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tivozanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Tivozanib Hydrochloride | C22H22Cl2N4O6 | CID 11547978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. stericycle.com [stericycle.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cinj.org [cinj.org]
Personal protective equipment for handling Tivozanib hydrate
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Tivozanib hydrate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), others for its hydrochloride hydrate form state that it can cause skin and serious eye irritation[1][2]. Therefore, a cautious approach is warranted, and the use of appropriate personal protective equipment is essential to minimize exposure.
Recommended PPE for Handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]
-
Hand Protection: Chemical-resistant protective gloves are mandatory. Gloves must be inspected for integrity before each use.[2][3] For tasks involving potential for significant contact, consider wearing two pairs of chemotherapy gloves.[4][5]
-
Body Protection: A lab coat is standard. For procedures with a higher risk of splashes or dust generation, impervious clothing should be worn.[2][3]
-
Respiratory Protection: If engineering controls are insufficient or if dust and aerosols are generated, a suitable respirator should be used.[2] For situations like cleaning up spills of compromised dosage forms (e.g., crushed pills), an N95 respirator may be required.[5]
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[2][3][6]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Tivozanib comes in capsule form for clinical use and should not be opened or crushed.[8]
Storage Conditions:
-
Store in a dry, cool, and well-ventilated place away from direct sunlight.[2][6]
-
Recommended storage temperature is 4°C for the pure substance, with specific conditions for solutions (-80°C for 6 months, -20°C for 1 month).[2]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][3][7]
-
Wear Full PPE: Before addressing the spill, don the full recommended PPE, including respiratory protection if necessary.[2][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[2][3][6]
-
Clean-up:
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Disposal: Collect all contaminated materials, including the spilled substance and cleaning materials, into a suitable, closed container for disposal according to regulations.[3][7]
First Aid and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][7]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[2][3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
All waste must be collected in suitable, sealed containers.[3][7]
-
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Do not allow the product to reach the sewage system or any water course.[1]
Quantitative Data Summary
| Property | Data |
| Chemical Name | N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(5-methyl-3-isoxazolyl)-urea, monohydrate[1] |
| Synonyms | AV-951, KRN 951[1] |
| CAS Number | 682745-40-0[1] |
| Molecular Formula | C22H19ClN4O5·H2O[] |
| Molecular Weight | 472.9 g/mol [] |
| Occupational Exposure Limits | No occupational exposure limit values have been established.[2] |
Experimental Protocols
The safety data sheets and other available resources do not provide detailed experimental methodologies for the toxicological and safety assessments of this compound. These studies are typically conducted by the manufacturer and are often proprietary.
Visual Workflow for Spill Management
Caption: Workflow for handling an accidental spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pogo.ca [pogo.ca]
- 5. pogo.ca [pogo.ca]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Tivozanib: MedlinePlus Drug Information [medlineplus.gov]
- 9. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
